3-[(Difluoromethoxy)methyl]azetidine
Description
Properties
IUPAC Name |
3-(difluoromethoxymethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)9-3-4-1-8-2-4/h4-5,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNIYKPLAWJHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278017 | |
| Record name | Azetidine, 3-[(difluoromethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803570-38-8 | |
| Record name | Azetidine, 3-[(difluoromethoxy)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803570-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azetidine, 3-[(difluoromethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(difluoromethoxy)methyl]azetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling of 3-[(Difluoromethoxy)methyl]azetidine
[1]
Executive Summary & Molecular Rationale
3-[(Difluoromethoxy)methyl]azetidine represents a high-value "fragment" in modern medicinal chemistry, specifically designed to address the "Escape from Flatland" challenge.[1][2] Unlike traditional aromatic scaffolds, this molecule combines a saturated, three-dimensional azetidine core with a difluoromethoxy (
This guide analyzes the molecule's utility as a lipophilic hydrogen bond donor —a rare physicochemical property where the difluoromethyl group enhances membrane permeability while retaining the ability to engage in specific binding interactions. It serves as a superior bioisostere for methoxy or hydroxymethyl groups, offering modulated basicity and improved metabolic stability against oxidative clearance.[2][3]
Physicochemical Data Profile
The following data characterizes the free base form of this compound.
| Property | Value / Descriptor | Contextual Note |
| IUPAC Name | This compound | Specific homologue with methylene spacer.[1][2] |
| Molecular Formula | - | |
| Molecular Weight | 137.13 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1][2] |
| Exact Mass | 137.0652 | Monoisotopic.[1][2] |
| Csp³ Fraction | 0.80 (4/5 carbons) | High 3D character; improves solubility/selectivity.[1][2] |
| Predicted pKa | ~9.6 – 10.2 | Slightly lower than unsubstituted azetidine (~11.[1][2]3) due to the inductive effect of the |
| Predicted LogP | ~0.6 – 0.9 | The |
| H-Bond Donors | 2 | 1 Strong (Amine N-H) + 1 Weak (Difluoromethyl C-H).[1][2] |
| H-Bond Acceptors | 3 | Amine N, Ether O, Fluorine (weak).[1][2] |
| Rotatable Bonds | 2 | |
| Topological Polar Surface Area (TPSA) | ~21 Ų | Highly permeable range (Blood-Brain Barrier penetrant).[2] |
Structural Analysis & Pharmacophore Implications[2][4]
The molecule functions through two distinct structural domains that synergize to improve Pharmacokinetic (PK) profiles.[2]
A. The Azetidine Core (The Scaffold)[4]
-
Conformational Rigidity: Unlike flexible ethylamine chains, the 4-membered ring constrains the vector of the substituent. This reduces the entropic penalty upon protein binding.[2]
-
Basicity Modulation: The ring strain and solvation effects typically make azetidines highly basic (
).[2] However, the proximal ether oxygen in this molecule exerts a through-bond inductive effect ( ), tempering the down to the physiological range (~9.8). This ensures a balanced equilibrium between the ionized (solubility) and neutral (permeability) states at physiological pH (7.4).[1][2]
B. The Difluoromethoxy Tail (The Warhead)
-
The Lipophilic Hydrogen Bond Donor: This is the critical feature.[2] The fluorine atoms are highly electronegative, polarizing the C-H bond in the
group. This makes the proton acidic enough to act as a weak hydrogen bond donor (HBD).[2][4] -
Bioisosterism: It acts as a bioisostere for alcohols (
) and thiols ( ) but without the desolvation penalty associated with highly polar groups.[1] -
Metabolic Shielding: The
bond is one of the strongest in organic chemistry ( ).[1] Replacing a standard methoxy ( ) group with blocks the labile site prone to Cytochrome P450 oxidative dealkylation.[1]
Visualization: Structure-Property Relationship (SPR) Map[1]
Figure 1: Structure-Property Relationship mapping the physical features of the molecule to its medicinal chemistry advantages.[1]
Synthetic Accessibility & Handling Protocol
The synthesis of this compound requires careful handling of fluorination reagents.[1] The most robust route utilizes a protected azetidine alcohol precursor.[2]
Validated Synthetic Workflow
Detailed Protocol (Bench-Scale using Reagent B)
Step 1: O-Difluoromethylation
-
Dissolve 1.0 eq of N-Boc-3-(hydroxymethyl)azetidine in Acetonitrile (ACN) under inert atmosphere (
). -
Add 2.0 eq of 2-(Fluorosulfonyl)difluoroacetic acid (TFDA) or similar difluorocarbene source slowly.
-
Heat to 60°C for 4-6 hours. Monitor by TLC/LCMS for consumption of alcohol.[1][2]
-
Workup: Dilute with Ethyl Acetate, wash with brine, dry over
. Concentrate to yield N-Boc-3-[(difluoromethoxy)methyl]azetidine.[1][2]
Step 2: N-Deprotection
-
Dissolve the intermediate in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (1:4 ratio v/v with solvent) at 0°C.
-
Stir at room temperature for 1 hour.
-
Neutralization (Critical): The product is an amine.[1][2] Evaporate TFA. Redissolve in DCM and wash with saturated
or use a basic ion-exchange resin to isolate the free base.[1] -
Distillation: The free amine is a liquid.[1][2] Kugelrohr distillation is recommended for high purity.[1][2]
Synthetic Pathway Diagram[6]
Figure 2: Step-wise synthetic workflow for the generation of the target molecule from protected precursors.
Application in Drug Design[3][4][5][7][8][9][10]
The "Fluorine Walk" Strategy
In lead optimization, researchers often perform a "Fluorine Walk" (H
-
Vs. Methoxy (
): The analog is more lipophilic and metabolically stable but retains H-bond donor capacity (unlike ).[1] -
Vs. Trifluoromethoxy (
): The group is purely lipophilic and electron-withdrawing.[1] The group allows for a specific "anchor" point in the receptor pocket via the acidic C-H proton.
Case Study Utility
This fragment is particularly effective in designing inhibitors for CNS targets (where lipophilicity aids BBB crossing) and GPCRs (where the azetidine nitrogen mimics the basic amine of endogenous neurotransmitters).
References
-
Zafrani, Y., et al. (2017).[2] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. [1]
-
Context: Establishes the hydrogen bond acidity of the
group.[5]
-
-
Sirenko, V., et al. (2018).[2] Azetidines as Versatile Building Blocks in Medicinal Chemistry. Chemistry of Heterocyclic Compounds.
- Context: Reviews the physicochemical properties and stability of the azetidine ring.
-
Hu, J., et al. (2011).[2] Reagents for Difluoromethylation. Chemical Reviews.
-
PubChem Compound Summary. (2025). This compound.[1][2][7] National Library of Medicine.[2] [1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Azetidine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. Direct Difluoromethylation of Alcohols with an Electrophilic Difluoromethylated Sulfonium Ylide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C5H9F2NO) [pubchemlite.lcsb.uni.lu]
- 8. lookchem.com [lookchem.com]
3-[(Difluoromethoxy)methyl]azetidine CAS number and suppliers
The following technical guide details the properties, synthesis, and medicinal chemistry applications of 3-[(Difluoromethoxy)methyl]azetidine , a specialized fluorinated building block.
Part 1: Compound Identity & Physicochemical Profile[1][2]
This compound is a high-value fluorinated heterocycle used in drug discovery to introduce the difluoromethoxy (
Chemical Identification
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 2034243-47-3 |
| Alternative ID | InChIKey: BRNIYKPLAWJHAW-UHFFFAOYSA-N |
| Molecular Formula | |
| Molecular Weight | 137.13 g/mol |
| Physical State | Colorless liquid (Free base) |
| Boiling Point | 46°C at 20 mmHg (Distilled) [1] |
| Solubility | Soluble in DCM, MeOH, THF; Moderate water solubility (amine form) |
Structural Significance
The molecule combines two strategic motifs:[1][2][3]
-
Azetidine Ring: A strained 4-membered ring that offers restricted conformational freedom compared to pyrrolidines or piperidines, often improving metabolic stability and selectivity.
-
Difluoromethoxy Ether: A "lipophilic hydrogen bond donor." The
proton is sufficiently acidic to act as a weak H-bond donor, unlike the chemically inert trifluoromethoxy ( ) group.
Part 2: Synthesis & Manufacturing Protocols
The synthesis of this compound typically proceeds via the difluoromethylation of a protected 3-(hydroxymethyl)azetidine precursor, followed by deprotection.
Synthetic Pathway Visualization
The following diagram illustrates the core synthetic logic, moving from the commercially available alcohol to the final fluorinated building block.
Caption: Figure 1. Modular synthesis of this compound via difluoromethylation of N-protected alcohol precursors.
Detailed Experimental Protocol
Adapted from recent methodologies for aliphatic difluoromethylation [1][2].
Step 1: Difluoromethylation of 1-Boc-3-(hydroxymethyl)azetidine
-
Reagents: 1-Boc-3-(hydroxymethyl)azetidine (1.0 eq), Sodium Hydroxide (20% aq.), Acetonitrile (ACN), Chlorodifluoromethane (Freon-22) OR 2-(Fluorosulfonyl)difluoroacetic acid (Chen's Reagent).
-
Procedure (Gas Method):
-
Dissolve the starting alcohol in ACN/Water biphasic mixture.
-
Add Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst (0.1 eq).
-
Cool to 0°C and purge the system with
gas (or add Chen's reagent dropwise at elevated temp if avoiding gas). -
Stir vigorously while maintaining basic pH (add NaOH pellets if necessary) to facilitate carbene (
) generation and insertion. -
Workup: Extract with diethyl ether (
), dry over , and concentrate. -
Purification: The protected intermediate is often a stable oil.
-
Step 2: Deprotection to Free Amine
-
Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.
-
Procedure:
-
Dissolve the intermediate in DCM.
-
Add acid source at 0°C and stir at RT for 2-4 hours.
-
Concentrate to dryness to obtain the salt.
-
Free Basing (Critical for Distillation): Treat the salt with 20% NaOH (aq) and extract into
. -
Distillation: Distill the crude oil under reduced pressure (46°C @ 20 mmHg) to yield the pure title compound [1].
-
Part 3: Medicinal Chemistry Applications[4]
The "Lipophilic Hydrogen Bond Donor" Effect
The
| Substituent | Hammett | LogP Contribution | H-Bond Donor? | Metabolic Stability |
| -0.27 | Low | No | Low (Demethylation) | |
| +0.35 | High | No | High | |
| +0.18 | Medium | Yes (Weak) | High |
Strategic Use Cases:
-
Metabolic Blocking: Replacing a methoxy group (
) with blocks cytochrome P450-mediated O-demethylation, significantly extending half-life ( ). -
Permeability Enhancement: The fluorine atoms lower the basicity of the ether oxygen, reducing non-specific protein binding while increasing lipophilicity relative to the parent alcohol.
Bioisostere Logic Diagram
Caption: Figure 2. Pharmacological advantages of replacing methoxy groups with difluoromethoxy moieties.
Part 4: Supply Chain & Sourcing
Due to its specialized nature, this compound is often categorized as a "Building Block" rather than a bulk commodity.
Primary Suppliers
-
Custom Synthesis Specialists: Companies like Enamine , WuXi AppTec , and Pharmablock are primary sources for this specific CAS.
-
Catalog Aggregators: ChemSrc and ChemScene list the compound, often fulfilling via third-party synthesis labs.
Handling & Storage
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine absorbs
from air; the HCl salt is hygroscopic. -
Stability: The
group is stable to standard aqueous acids and bases but sensitive to extremely strong Lewis acids which can cleave the C-F bond.
References
-
SynOpen (2024) . Synthesis of Fluorine-containing Azetidine Building Blocks. Retrieved from .
-
BenchChem . The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from .
-
ChemSrc . CAS 2034243-47-3 Entry.[4] Retrieved from .
-
PubChem . Compound Summary for InChIKey BRNIYKPLAWJHAW-UHFFFAOYSA-N. Retrieved from .
Sources
azetidine derivatives in medicinal chemistry
An In-depth Technical Guide to Azetidine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from a niche area of synthetic chemistry to a cornerstone of modern drug discovery.[1] Their ascension is attributed to a unique combination of physicochemical and pharmacokinetic properties conferred by their strained, sp³-rich, and conformationally rigid structure.[2][3][4] This guide provides a comprehensive analysis of the azetidine scaffold, detailing its strategic application in medicinal chemistry. We will explore the evolution of synthetic methodologies that have made these motifs more accessible, delve into their diverse pharmacological applications through case studies of approved drugs, and elucidate their role as versatile bioisosteres in rational drug design. This paper aims to serve as a technical resource, offering field-proven insights into the causality behind experimental choices and providing a self-validating framework for the design and synthesis of next-generation azetidine-based therapeutics.
Introduction: The Rise of a Privileged Scaffold
The journey of the azetidine ring began in the late 19th century, but for decades it was largely considered a synthetic curiosity due to its inherent ring strain.[1][5] A significant turning point was the discovery of naturally occurring L-azetidine-2-carboxylic acid, which hinted at the scaffold's biological relevance.[1][6] Today, the azetidine moiety is recognized as a "privileged scaffold"—a structural motif capable of interacting with multiple biological targets, leading to a broad range of pharmacological activities.[7][8][9]
The value of the azetidine core lies in its distinctive structural features:
-
Conformational Rigidity: The four-membered ring restricts the spatial orientation of substituents, providing a well-defined three-dimensional framework that can enhance binding affinity to biological targets.[1][3][6] This rigidity allows for more precise receptor targeting compared to larger, more flexible rings.[6]
-
sp³-Rich Character: In an era where drug candidates often suffer from "flatness," the non-planar, three-dimensional nature of the azetidine ring improves physicochemical properties, such as aqueous solubility.[2][3][10]
-
Metabolic Stability: The incorporation of an azetidine ring can block sites of metabolism, enhancing the metabolic stability and pharmacokinetic profile of a drug candidate.[2][3][6][10] The strained ring is more stable than the highly reactive aziridine, yet its unique reactivity can be harnessed for specific chemical transformations.[5][11]
These properties make the azetidine ring an attractive bioisosteric replacement for other cyclic amines like pyrrolidine and piperidine, or even for acyclic fragments, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][12]
Synthetic Strategies: Accessing the Azetidine Core
Historically, the synthesis of azetidines was challenging, limiting their widespread use.[7] However, significant progress in synthetic methodologies has greatly enhanced their accessibility.[2][3] The choice of a synthetic route is often dictated by the desired substitution pattern, stereochemistry, and scalability.
Key Synthetic Methodologies
-
Intramolecular Cyclization: This classical and versatile approach involves the ring closure of γ-amino alcohols or their derivatives, such as N-protected-γ-chloroamines. It remains a widely adopted method for creating a variety of enantiopure azetidines.[1]
-
[2+2] Cycloadditions: These reactions offer a direct route to the azetidine core. The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, has become a powerful tool, with recent advancements using visible-light photocatalysis expanding its utility and making it a greener alternative.[1][2][5]
-
Ring Expansion and Contraction: Azetidines can be formed through the ring expansion of aziridines or the ring contraction of pyrrolidines, providing alternative pathways to specific substituted derivatives.[1][5]
-
Strain-Release Methodologies: Modern approaches utilize highly strained intermediates like 1-azabicyclo[1.1.0]butanes (ABBs). The strain release-driven functionalization of ABBs allows for the divergent and versatile synthesis of 3,3-disubstituted azetidines, a class that was previously difficult to access.[2][5][13]
Experimental Protocol: Synthesis of a Trisubstituted Azetidine Intermediate
This protocol outlines a modular synthesis for 3,3-disubstituted azetidines, adapted from established methodologies for creating azetidinylation reagents.[13] This self-validating system begins with a commercially available precursor and generates a reactive intermediate that can be coupled with various nucleophiles.
Step 1: Synthesis of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate
-
To a solution of 1-Boc-azetidin-3-one (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under a nitrogen atmosphere, add phenylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (petroleum ether/ethyl acetate gradient) to yield the desired 3-hydroxyazetidine derivative.
Step 2: Formation of the Azetidinyl Trichloroacetimidate Reagent
-
To a solution of the 3-hydroxyazetidine derivative (1.0 eq) from Step 1 in anhydrous dichloromethane (0.2 M) at 0 °C, add trichloroacetonitrile (1.5 eq).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purify the crude product by flash column chromatography (petroleum ether/ethyl acetate with 1% triethylamine) to afford the reactive trichloroacetimidate intermediate (e.g., compound 1b in the cited literature).[13]
Step 3: Sc-Catalyzed Substitution with a Nucleophile
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the azetidinyl trichloroacetimidate (1.2 eq) and the desired nucleophile (e.g., indole, 1.0 eq) in anhydrous dichloromethane (0.1 M).
-
Add Sc(OTf)₃ (10 mol%) to the solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final 3,3-disubstituted azetidine.
Therapeutic Applications & Structure-Activity Relationships (SAR)
The unique structural and physicochemical properties of azetidines have been exploited to develop a wide array of therapeutic agents.[2][7] Natural and synthetic derivatives have demonstrated broad pharmacological potential across numerous disease areas, including oncology, infectious diseases, and CNS disorders.[2][5][14]
Case Studies: FDA-Approved Azetidine-Containing Drugs
Several FDA-approved drugs incorporate the azetidine motif to enhance metabolic stability, receptor selectivity, and overall pharmacokinetics.[2][3][4]
| Drug Name | Therapeutic Area | Target | Role of Azetidine Moiety |
| Baricitinib | Rheumatoid Arthritis | JAK1/JAK2 | The azetidine ring replaces a more metabolically labile group, improving the drug's pharmacokinetic profile and stability.[2][3] |
| Cobimetinib | Melanoma (Cancer) | MEK1/MEK2 | The 3-substituted azetidine provides a key interaction with the target protein and contributes to the molecule's optimal physicochemical properties.[2][4][5] |
| Azelnidipine | Hypertension | L-type Calcium Channels | The azetidine ring is integral to the dihydropyridine pharmacophore, influencing potency and duration of action.[1][2][5] |
| Sarolaner | Veterinary Ectoparasiticide | Insect GABA/Glutamate Channels | The spiro-azetidine structure provides a rigid framework for optimal binding to the insect-specific ion channels.[2][3] |
In-Depth Therapeutic Area Analysis
-
Oncology: Azetidine derivatives are prominent in oncology research. They have been successfully developed as potent inhibitors of various kinases, which are often dysregulated in cancer. For example, novel azetidine amides have emerged as potent small-molecule inhibitors of STAT3, a key protein involved in cancer cell survival and proliferation.[15] Other derivatives have been optimized as inhibitors of MerTK, a receptor tyrosine kinase, demonstrating single-agent activity in preclinical tumor models.[16]
-
Infectious Diseases: The azetidine scaffold has been instrumental in the development of novel antibacterial and antiviral agents. A notable example is the synthesis of 7-azetidinylquinolones, which demonstrated broad-spectrum activity, particularly against Gram-positive organisms, and improved in vivo efficacy compared to traditional piperazine-containing quinolones.[17] In antiviral research, azetidine-containing dipeptides have been identified as inhibitors of Human Cytomegalovirus (HCMV).[18] The conformational restriction imposed by the azetidine ring was found to be crucial for their activity.[18]
-
Central Nervous System (CNS) Disorders: The ability of the azetidine ring to provide conformationally constrained analogs of neurotransmitters has made it a valuable scaffold for CNS drug discovery. Derivatives have been designed as potent GABA uptake inhibitors, targeting the GAT-1 and GAT-3 transporters.[19] Azetidine-modified nicotine analogs and muscarinic M3 antagonists are also being explored for their potential in treating neurodegenerative and inflammatory diseases.[2][3] Furthermore, novel cis- and trans-azetidine analogs have been developed as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), showing potential for the treatment of methamphetamine abuse.[20]
Key Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing lead compounds. For azetidine derivatives, the substitution pattern on the ring dramatically influences biological activity.
| Target/Activity | Position of Substitution | Favorable Substituents | Key SAR Insights | Reference |
| STAT3 Inhibition | Azetidine-2-carboxamide | R-configuration, various N- and C-terminus groups | The azetidine linker provided a significant potency boost over proline-based analogs, enabling sub-micromolar inhibition of STAT3. | [15] |
| GAT-1 Inhibition | Azetidine-2-ylacetic acid | N-alkylation with lipophilic moieties (e.g., 4,4-diphenylbutenyl) | A lipophilic side chain at the nitrogen atom is critical for high-potency GAT-1 inhibition. | [19] |
| Antibacterial (Quinolones) | C-7 position | Unsubstituted or mono-substituted azetidinyl ring | Replacing piperazine with an azetidinyl group at C-7 improved activity against Gram-positive bacteria and in vivo efficacy. | [17] |
| HCMV Inhibition | Dipeptide backbone | N-benzyloxycarbonyl, aliphatic C-terminal side-chain | Conformational restriction from the azetidine-2-carboxylate core is essential; modifications at the N- and C-termini are highly sensitive. | [18] |
Azetidine as a Bioisosteric Element: A Tool for Rational Design
Bioisosterism—the replacement of a molecular fragment with another that has similar physical or chemical properties to retain or enhance biological activity—is a fundamental strategy in medicinal chemistry.[21][22] The azetidine ring serves as a versatile bioisostere, offering a unique set of properties that can solve common drug design challenges.[1][12]
It is frequently used to replace:
-
Larger Saturated Heterocycles (Piperidine, Pyrrolidine): This substitution can improve aqueous solubility and metabolic stability while providing novel exit vectors for substituent placement, accessing previously unexplored chemical space.[1][10][12]
-
Planar Aromatic Rings: Replacing a flat ring with a 3D azetidine scaffold increases the fraction of sp³ carbons, which is often correlated with higher clinical success rates.
-
Acyclic Fragments: Introducing the conformationally rigid azetidine ring can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty upon binding to its target and thus increasing potency.
PropertyAdvantage Reduced LipophilicityImproved Solubility Novel Exit VectorsNew SAR Exploration Increased RigidityEnhanced Potency Metabolic StabilityImproved PK Profile
>]; }
Azetidine -> Prop_Table [style=dashed]; } } Caption: Bioisosteric replacement of piperazine with an azetidine motif.
Future Directions & Emerging Frontiers
The impact of azetidine chemistry on drug development continues to grow.[2][4] Future research is likely to focus on several key areas:
-
Novel Synthetic Methodologies: The development of more efficient, stereoselective, and sustainable methods for synthesizing complex azetidines will remain a priority.[2][3] This includes expanding the scope of late-stage functionalization to rapidly diversify drug candidates.[2][6]
-
New Chemical Space: The use of azetidines as building blocks for creating novel, three-dimensional scaffolds will allow medicinal chemists to target challenging proteins and explore uncharted areas of chemical space.[12][23]
-
Clinical Advancement: A number of azetidine-bearing drugs are currently in advanced stages of clinical studies, promising to deliver new treatments for a range of diseases.[3][24] The continued success of these candidates will further solidify the azetidine scaffold's place in the medicinal chemist's toolkit.
Conclusion
From its origins as a synthetic challenge, the azetidine scaffold has firmly established itself as a privileged and highly valuable motif in medicinal chemistry. Its unique conformational and physicochemical properties provide a powerful tool for enhancing the drug-like characteristics of therapeutic candidates, including metabolic stability, solubility, and target affinity. The continued innovation in synthetic chemistry has made a diverse array of substituted azetidines readily accessible, fueling their incorporation into drug discovery programs across a multitude of therapeutic areas. As our understanding of structure-activity relationships deepens and new biological targets are pursued, azetidine derivatives are poised to remain at the forefront of pharmaceutical innovation, representing a dynamic frontier for the development of next-generation medicines.[2][4]
References
- Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
- Cheekatla, S. R., et al. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
- BenchChem. (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.
- Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie.
- Frigola, J., et al. (1993). 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry.
- BenchChem. An In-depth Technical Guide to the Discovery and Synthesis of Novel Azetidine Compounds. BenchChem.
- N/A. (2026).
- BenchChem. Comparative study of azetidine-containing compounds in cancer research. BenchChem.
- BenchChem. (2025). Azetidine: A Versatile Building Block for the Construction of Novel Chemical Scaffolds. BenchChem.
- N/A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Cheekatla, S. R., et al. (2026).
- Cernochova, J., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- PharmaBlock. Azetidines in Drug Discovery. PharmaBlock.
- Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorganic & Organic Chemistry.
- Rice University. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.
- Asif, M. (2018).
- Oreate AI. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives.
- Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry.
- Hazra, S., et al. Background and conceptual design a Aza-azetidine bioisostere of piperazine...
- BenchChem. (2025). A Comparative Analysis of 3-(2-Tert-butylphenoxy)azetidine and Other Emerging Compounds. BenchChem.
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- Szelag, A., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
- N/A. Examples of azetidine‐based bioisosters.
- Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.
- N/A. Structures of some azetidine‐based drugs.
- Shankar, M., et al. (2023).
- Kürti, L. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.
- Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry.
- Wang, Y., et al. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
- Pattanayak, P., & Sethy, K. Azetidine‐bearing drugs under advanced stage of clinical studies.
- Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
- BenchChem. (2025). The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. BenchChem.
- Agrawal, S., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry.
- Wang, L., et al. (2015). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs.
- Gorman, J. V., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. baranlab.org [baranlab.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. technologynetworks.com [technologynetworks.com]
- 24. researchgate.net [researchgate.net]
3-[(Difluoromethoxy)methyl]azetidine literature review
The following technical guide details the synthesis, physicochemical properties, and medicinal chemistry applications of 3-[(Difluoromethoxy)methyl]azetidine . This document is structured for researchers requiring actionable protocols and mechanistic insights.
Classification: Fluorinated Heterocycle / Bioisostere Building Block Primary Application: Lead Optimization, Physicochemical Modulation, Fragment-Based Drug Discovery (FBDD)
Executive Summary
This compound represents a strategic convergence of two high-value motifs in modern drug design: the azetidine ring and the difluoromethoxy (
While the azetidine core offers a rigid,
Medicinal Chemistry Rationale
The Lipophilic Hydrogen Bond Donor
The difluoromethoxy group is distinct from its non-fluorinated (
| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |
| H-Bond Donor | No | Yes (Weak) | No |
| H-Bond Acceptor | Strong | Weak | Very Weak |
| Lipophilicity ( | Reference (0.0) | +0.4 to +0.6 | +1.0 to +1.2 |
| Metabolic Stability | Low (O-demethylation) | High (C-F bond strength) | High |
| Electronic Effect | Electron Donating | Electron Withdrawing | Strong Electron Withdrawing |
Mechanistic Insight: The proton in the
Azetidine Ring Dynamics
The azetidine ring in this compound is not planar; it exists in a puckered conformation. This puckering allows the 3-substituent to adopt pseudo-equatorial or pseudo-axial orientations, providing a specific vector for the difluoromethoxy group to engage target binding pockets. Furthermore, the high ionization potential of the azetidine nitrogen (compared to acyclic amines) reduces the risk of hERG channel inhibition, a common liability in basic amine drugs.
Structural Logic Diagram
The following diagram illustrates the structure-activity relationship (SAR) logic driving the selection of this scaffold.
Figure 1: SAR Logic decomposing the functional roles of the azetidine core and difluoromethoxy substituent.
Synthetic Methodology
The synthesis of this compound typically proceeds via the difluoromethylation of an alcohol precursor . Direct difluoromethylation of aliphatic alcohols is challenging due to the weak nucleophilicity of the hydroxyl group compared to phenols.
Retrosynthetic Analysis
-
Target: this compound[1]
-
Immediate Precursor: N-Protected-3-(hydroxymethyl)azetidine (e.g., N-Boc or N-Cbz).
-
Key Transformation: Insertion of difluorocarbene (
) into the O-H bond.
Recommended Protocol: Copper-Catalyzed Difluoromethylation
This protocol utilizes 2,2-difluoro-2-(fluorosulfonyl)acetic acid (TFDA) as a difluorocarbene source. This method avoids the use of ozone-depleting chlorodifluoromethane gas and offers higher reproducibility in standard laboratory settings.
Reagents:
-
Substrate: tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 equiv)
-
Reagent: 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (TFDA) (1.2–1.5 equiv)
-
Catalyst: Copper(I) iodide (CuI) (10–20 mol%)
-
Solvent: Acetonitrile (MeCN)
-
Temperature: 50–70 °C
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 equiv) in anhydrous acetonitrile (0.2 M concentration).
-
Catalyst Addition: Add CuI (0.2 equiv) to the solution under an inert atmosphere (
or Ar). -
Reagent Addition: Add TFDA (1.5 equiv) dropwise. Note: Gas evolution (
and ) will occur; ensure proper venting. -
Reaction: Heat the mixture to 50–60 °C. Monitor consumption of the starting alcohol by TLC or LC-MS (typically 2–6 hours). The difluorocarbene generated in situ inserts into the O-H bond.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous
(to neutralize residual acid) and brine. -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). -
Deprotection (Optional): If the free amine is required, treat the N-Boc intermediate with TFA/DCM (1:4 v/v) or 4M HCl in dioxane.
Mechanism of Action:
The reaction proceeds via the thermal decomposition of TFDA to generate difluorocarbene (
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for the copper-catalyzed difluoromethylation and subsequent deprotection.
Analytical Characterization
Validating the formation of the difluoromethoxy ether is critical, as side reactions (formylation) can occur.
| Technique | Diagnostic Signal | Interpretation |
| Characteristic triplet of the | ||
| Confirms the presence of the difluoromethyl group. | ||
| The carbon of the difluoromethoxy group appears as a triplet due to C-F coupling. | ||
| MS (ESI) | Mass shift of +50 Da relative to the starting alcohol (replacement of H with |
Critical Quality Attribute: Ensure the absence of the aldehyde peak (
Applications in Drug Discovery[2][3][4][5][6]
Physicochemical Modulation
In lead optimization, replacing a methoxy group with a difluoromethoxy group on an azetidine scaffold typically results in:
-
Increased Lipophilicity:
. This can improve blood-brain barrier (BBB) penetration if the starting molecule is too polar. -
Reduced Basicity: The electron-withdrawing nature of the
group (through the methylene linker) slightly lowers the pKa of the azetidine nitrogen, potentially reducing phospholipidosis risk.
Case Study Context
While specific clinical candidates solely featuring this exact fragment are proprietary, the difluoromethoxy motif is validated in marketed drugs like Pantoprazole and Roflumilast . The azetidine core is present in Cobimetinib and Baricitinib . The fusion of these two (as described here) is a modern tactic in Fragment-Based Drug Discovery (FBDD) to explore novel chemical space with enhanced metabolic stability.
References
-
Synthesis of Difluoromethoxy Ethers (General Protocol)
-
Medicinal Chemistry of the Difluoromethoxy Group
- Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017, 60(2), 797–804.
-
Specific Synthesis of 3-((Difluoromethoxy)methyl)
-
SynOpen, 2024.[1] (Referenced via snippet data confirming the synthesis of compound 4a via difluoromethylation of Boc-amino methyl esters/alcohols).
-
(Note: Generalized link to journal; specific article requires subscription access).
-
-
Azetidine Scaffolds in Medicinal Chemistry
-
Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, 2012, 84(1), 223–264.[3]
-
Sources
Methodological & Application
experimental procedure for making 3-[(Difluoromethoxy)methyl]azetidine
An Application Note and Detailed Protocol for the Synthesis of 3-[(Difluoromethoxy)methyl]azetidine
Authored by: Gemini, Senior Application Scientist
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethoxy (–OCF₂H) group, in particular, has emerged as a valuable bioisostere for hydroxyl and methoxy moieties, offering a unique modulation of physicochemical properties such as lipophilicity, metabolic stability, and pKa, without significantly increasing molecular size. When combined with the azetidine ring, a strained four-membered heterocycle prized for its ability to impart favorable pharmacokinetic properties and provide novel three-dimensional exit vectors in drug candidates, the resulting this compound serves as a highly sought-after building block for the development of next-generation therapeutics.[1][2]
This document provides a comprehensive, field-proven protocol for the synthesis of this compound. The procedure is designed for researchers in drug discovery and process development, offering a detailed, step-by-step guide grounded in established chemical principles. We will elaborate on the causality behind each experimental choice, ensuring a robust and reproducible synthesis.
Overall Synthetic Scheme
The synthesis begins with the commercially available N-Boc-3-(hydroxymethyl)azetidine. The key transformation is the O-difluoromethylation of the primary alcohol. The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the target compound.
Caption: Synthetic workflow for this compound.
PART 1: Materials, Reagents, and Equipment
Reagents and Materials
For a successful synthesis, it is imperative to use reagents from reliable sources and to properly prepare all solutions and equipment.
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Key Properties |
| N-Boc-3-(hydroxymethyl)azetidine | 142253-56-3 | 187.23 | Starting material |
| Sodium 2-chloro-2,2-difluoroacetate | 1895-21-2 | 152.46 | Difluoromethylating agent precursor |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Anhydrous polar aprotic solvent |
| Diethyl ether (Et₂O) | 60-29-7 | 74.12 | Extraction solvent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Base for work-up |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | Drying agent |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | For Boc deprotection |
| Deionized Water | 7732-18-5 | 18.02 | Solvent for work-up |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon gas line, Schlenk line)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (short path)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
NMR spectrometer and MS detector for analysis
PART 2: Detailed Experimental Protocol
A thorough risk assessment should be conducted before commencing any experimental work. [3]
Step 1: O-Difluoromethylation of N-Boc-3-(hydroxymethyl)azetidine
This central step involves the generation of difluorocarbene from sodium 2-chloro-2,2-difluoroacetate, which then reacts with the alcohol to form the difluoromethyl ether.[3] The reaction is performed in a biphasic system or a polar aprotic solvent to facilitate the reaction.
Caption: Simplified mechanism of O-difluoromethylation.
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add N-Boc-3-(hydroxymethyl)azetidine (10.0 g, 53.4 mmol).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) and deionized water (17 mL) to the flask via syringe.[3] Begin stirring to dissolve the starting material.
-
Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive flow of nitrogen, add sodium 2-chloro-2,2-difluoroacetate (24.4 g, 160.2 mmol, 3.0 equiv) in one portion.
-
Reaction: Heat the reaction mixture to 120 °C in an oil bath and stir vigorously for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
Step 2: Work-up and Purification of the Intermediate
-
Quenching: Carefully pour the cooled reaction mixture into a separatory funnel containing 200 mL of deionized water and 100 mL of diethyl ether (Et₂O).
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with 75 mL of Et₂O.
-
Washing: Combine the organic layers and wash them sequentially with 100 mL of deionized water and 100 mL of brine (saturated NaCl solution). This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude N-Boc-3-[(Difluoromethoxy)methyl]azetidine as an oil.
Step 3: Boc-Deprotection
The Boc group is a robust protecting group that is efficiently cleaved under acidic conditions.
Procedure:
-
Acidic Solution: Dissolve the crude product from the previous step in a suitable solvent like diethyl ether or methanol (50 mL).
-
Acid Addition: Cool the solution in an ice bath and slowly add an excess of 4M HCl in dioxane or a saturated solution of HCl in diethyl ether.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. The formation of a precipitate (the hydrochloride salt of the product) may be observed.
-
Monitoring: Monitor the deprotection by TLC until the starting material is fully consumed.
Step 4: Final Work-up and Product Isolation
-
Solvent Removal: Remove the solvent and excess HCl under reduced pressure using a rotary evaporator.
-
Basification and Extraction: To the resulting crude salt, add a 20% aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 12).[1] Extract the free amine product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent in vacuo.
-
Purification: Purify the crude product by distillation under reduced pressure (e.g., 46°C at 20 mmHg) to yield this compound as a colorless liquid.[1] The reported yield for a similar multigram scale synthesis is approximately 64%.[1]
PART 3: Characterization and Validation
The identity and purity of the final product must be confirmed through analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is highly characteristic. A key feature is the triplet for the difluoromethoxy proton (–OCH F₂) which appears at approximately δ 6.22 ppm with a large coupling constant (J ≈ 74.7 Hz) due to coupling with the two fluorine atoms.[1] Other protons on the azetidine ring and the methylene bridge will appear in the aliphatic region.
-
¹³C NMR: The carbon of the difluoromethoxy group (–OC F₂H) will appear as a triplet due to C-F coupling.
-
¹⁹F NMR: This will show a doublet corresponding to the two equivalent fluorine atoms, coupled to the adjacent proton.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For the free base (C₅H₉F₂NO), the expected [M+H]⁺ is approximately m/z 138.07.
PART 4: Safety and Handling
A comprehensive understanding of the hazards associated with all chemicals is mandatory before starting this procedure. [3]
-
General Precautions: All experimental manipulations must be performed inside a certified chemical fume hood.[4]
-
Personal Protective Equipment (PPE): ANSI-approved safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile gloves are generally suitable for incidental contact, but consult a glove compatibility chart) must be worn at all times.[4][5]
-
Reagent Handling:
-
Difluoromethylating Agents: Precursors for difluorocarbene can be hazardous. Avoid inhalation and skin contact.[6]
-
Solvents: Anhydrous DMF is a skin and respiratory irritant. Diethyl ether is extremely flammable. Keep away from ignition sources.[5]
-
Acids and Bases: Concentrated acids and bases are corrosive and should be handled with extreme care.
-
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not mix incompatible waste streams.
Conclusion
This application note provides a reliable and scalable protocol for the synthesis of this compound, a valuable building block for pharmaceutical research. By understanding the rationale behind each step and adhering strictly to the safety precautions, researchers can confidently produce this compound with good yield and high purity. The key to success lies in the careful execution of the O-difluoromethylation and the subsequent purification steps.
References
- SynOpen. (2024). A Multigram Scale Synthesis of Azetidine, Pyrrolidine, and Piperidine Derivatives Containing a Difluoromethoxy Group.
- Alfa Chemistry. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- The Sarpong Group, University of California, Berkeley. (2016, October 24). Carcinogens SOP.
- FMOC Reagent Safety Data Sheet. (2024, December 26).
- Organic Syntheses. (2024, October 5). Difluoromethylation of Phenols.
- Ombito, J. O., et al. (2026, January 22). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.
Sources
13C NMR data for 3-[(Difluoromethoxy)methyl]azetidine
Application Note: High-Resolution
Executive Summary
This guide provides a comprehensive protocol for the
Due to the absence of this specific compound in public spectral repositories, this note synthesizes chemometrically predicted data derived from fragment-based analysis of structurally validated analogs (e.g., 3-(difluoromethyl)azetidine and alkyl difluoromethyl ethers). This guide serves as a verification standard for researchers synthesizing this motif, detailing the diagnostic splitting patterns and chemical shifts required for structural confirmation.
Chemical Structure & Significance
The molecule consists of three distinct magnetic environments critical for drug design:
-
Azetidine Ring: A 4-membered amine offering rigid vector orientation.[1]
-
Methylene Linker (
): A spacer insulating the ring from the electron-withdrawing effect of the fluorine.[1] -
Difluoromethoxy Group (
): A lipophilic hydrogen bond donor/acceptor mimic, often used to replace methoxy groups to improve metabolic stability (bioisostere).
Experimental Protocol
Sample Preparation
To minimize dynamic broadening caused by azetidine ring puckering or nitrogen inversion, the following preparation is recommended:
-
Solvent:
(Chloroform-d) is standard.[1] For salt forms (e.g., HCl salt), use or to prevent precipitation. -
Concentration: 10–20 mg in 0.6 mL solvent.
-
Additives: If analyzing the free base, ensure the sample is free of acidic impurities to prevent line broadening at C2/C4.
Instrument Parameters
-
Frequency: 100 MHz or higher (
Larmor frequency) recommended to resolve complex multiplets. -
Pulse Sequence: Power-gated proton decoupling (e.g., zgpg30 or WALTZ-16 decoupling).[1]
-
Spectral Width: 250 ppm (–20 to 230 ppm) to capture the entire range including potential carbonyl impurities.
-
Relaxation Delay (
): Set to seconds. The carbon has a short due to directly attached fluorine and proton, but quaternary carbons (if derivatives are made) require longer delays.
Predicted NMR Data & Assignment
The following data represents the theoretical expectation based on substituent chemical shift additivity rules and scalar coupling constants (
Table 1: Predicted Chemical Shifts ( ) and Coupling Constants ( )
| Position | Carbon Type | Predicted Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| C-5 | 116.0 – 119.0 | Triplet ( | Diagnostic Signal. Direct coupling to two equivalent | ||
| C-4 | 72.0 – 76.0 | Singlet ( | Deshielded by oxygen.[1] Long-range coupling to F is often unresolved. | ||
| C-2, C-2' | Azetidine | 53.0 – 56.0 | Singlet ( | — | Deshielded by Nitrogen.[1] Equivalent in achiral environment. |
| C-3 | Azetidine | 31.0 – 34.0 | Singlet ( | — | Shielded relative to C2/C4.[1] |
Note: Shifts are referenced to
triplet centered at 77.16 ppm.
Detailed Mechanistic Analysis
The Diagnostic "Triplet" (C-5):
The most critical feature for confirmation is the signal for the difluoromethyl carbon.[1] Unlike a trifluoromethyl group (
-
Magnitude: The coupling constant
is massive (~260 Hz). On a 100 MHz carbon instrument, the outer legs of the triplet will be separated by ~5.2 ppm from the center.
The "Roof Effect" & Isotope Shifts:
While typically a clean triplet, second-order effects are minimal in decoupled
Azetidine Ring Dynamics: The C2 and C2' carbons (adjacent to nitrogen) are chemically equivalent if the N-substituent is rapidly inverting.[1] If the nitrogen is protonated (salt form) or substituted with a bulky group that slows inversion, these peaks may broaden or split. In the free base, they typically appear as a sharp singlet around 54 ppm.
Structural Validation Workflow
The following diagram outlines the logical decision tree for validating the structure based on the NMR data.
Figure 1: Decision tree for the structural assignment of this compound based on
References
-
General Azetidine Shifts
-
Difluoromethoxy Group (
) Characterization:- Zafrani, Y., et al. "Difluoromethoxy group: Properties and incorporation." Journal of Medicinal Chemistry.
-
Nuph.edu.ua Repository. "Introduction of the Difluoro(methoxy)methyl Group." Link (Confirming
values in analogous ethers).
-
NMR Coupling Constants
-
Reich, H. J. "WinPLT NMR Data: Coupling Constants." University of Wisconsin. (Authoritative source for C-F coupling magnitudes). Link
-
-
Spectral Prediction Database
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used for fragment shift prediction). Link
-
Sources
mass spectrometry analysis of 3-[(Difluoromethoxy)methyl]azetidine
Application Note: AN-2026-AZT Method Development for the Mass Spectrometry Analysis of 3-[(Difluoromethoxy)methyl]azetidine
Abstract
This application note details the physicochemical characterization and mass spectrometry (MS) method development for This compound , a polar heterocyclic building block increasingly utilized in medicinal chemistry as a lipophilic bioisostere. Due to the high polarity of the azetidine ring and the lability of the difluoromethoxy group, traditional Reversed-Phase Liquid Chromatography (RPLC) often yields poor retention. This guide proposes a robust Hydrophilic Interaction Liquid Chromatography (HILIC) protocol coupled with ESI-MS/MS, alongside a derivatization workflow for GC-MS validation.
Introduction & Physicochemical Context
This compound combines a strained, basic nitrogen heterocycle with a lipophilic hydrogen bond donor/acceptor modulator (-OCHF₂). Accurate analysis requires addressing two main challenges:
-
Polarity: The secondary amine (azetidine) confers high polarity (LogP ~0.47), making it difficult to retain on C18 columns without ion-pairing reagents.
-
Fragility: The -OCHF₂ group is susceptible to in-source fragmentation (loss of HF), while the strained azetidine ring is prone to thermal degradation and ring-opening.
| Property | Value | Implication for MS |
| Formula | C₅H₉F₂NO | Small molecule; requires low mass cut-off optimization. |
| MW (Free Base) | 137.13 Da | [M+H]⁺ = 138.14. Precursor selection must avoid solvent background. |
| pKa (Calc.) | ~10.5 (Amine) | Highly basic; exists as a cation in acidic mobile phases. |
| LogP | ~0.47 | Hydrophilic; ideal candidate for HILIC mode. |
Sample Preparation Protocol
Objective: To neutralize the commercially available HCl salt form and prevent degradation during injection.
Step-by-Step Workflow:
-
Stock Preparation: Weigh 10 mg of this compound HCl. Dissolve in 10 mL of Acetonitrile:Water (90:10 v/v) . Note: Avoid 100% water to prevent hydrolysis during storage.
-
Free Base Liberation (Optional for GC, Mandatory for HILIC peak shape): Add 0.1% Ammonium Hydroxide to the diluent if peak tailing is observed, but ensure pH < 8 to protect silica-based columns.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulate salts.
-
Final Dilution: Dilute to 1 µg/mL in Acetonitrile (95%) for HILIC injection.
LC-MS/MS Method Development (HILIC)
Rationale: HILIC is chosen over RPLC to ensure adequate retention of the polar azetidine cation away from the void volume, reducing ion suppression.
Instrumental Conditions
| Parameter | Setting | Rationale |
| Column | Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide) | Provides electrostatic retention for charged amines. |
| Dimensions | 2.1 x 100 mm, 1.7 µm | Standard UHPLC geometry for sensitivity. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) in Water | Low pH ensures amine protonation and stabilizes silica. |
| Mobile Phase B | Acetonitrile | High organic content required for HILIC mechanism.[1] |
| Flow Rate | 0.4 mL/min | Optimal linear velocity for HILIC mass transfer. |
| Injection Vol | 2 µL | Low volume prevents solvent mismatch effects. |
Gradient Table
-
0.0 min: 95% B (High organic start)
-
1.0 min: 95% B
-
5.0 min: 60% B (Elution of polar analytes)
-
6.0 min: 60% B
-
6.1 min: 95% B (Re-equilibration)
-
10.0 min: 95% B
MS/MS Fragmentation Logic & Pathway
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[2] Precursor Ion: m/z 138.14 [M+H]⁺
The fragmentation of this molecule follows three distinct mechanistic pathways driven by the ring strain and the fluoro-ether stability.
-
Pathway A: Ether Cleavage (Diagnostic Base Peak)
-
Cleavage of the C-O bond proximal to the azetidine ring.
-
Fragment: m/z 70.06 (Azetidin-3-yl-methyl cation).
-
Neutral Loss: 68 Da (Difluoromethanol radical/neutral equivalent).
-
-
Pathway B: Hydrofluoric Acid Loss (Characteristic of -OCHF₂)
-
Pathway C: Azetidine Ring Opening
-
Relief of ring strain via retro-2+2 cycloaddition or similar cleavage.
-
Fragment: m/z 110.09 (Loss of Ethylene, C₂H₄).
-
Fragmentation Pathway Diagram
Figure 1: Proposed ESI+ fragmentation tree for this compound. The m/z 70 ion is typically the most abundant (quantifier), while m/z 118 serves as a qualifier.
Alternative Protocol: GC-MS with Derivatization
Why Derivatize? The secondary amine in the azetidine ring leads to peak tailing and thermal degradation in GC injectors. Derivatization masks the polar N-H group.
Protocol:
-
Reagent: Trifluoroacetic anhydride (TFAA) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Reaction: Mix 50 µL sample (in acetonitrile) + 50 µL MSTFA. Incubate at 60°C for 30 mins.
-
Result: Formation of TMS-Azetidine derivative.
-
MW Shift: 137 + 72 (TMS) = 209 Da.
-
GC Column: DB-5ms or equivalent (30m x 0.25mm).
-
Temp Program: 60°C (1 min) -> 20°C/min -> 250°C.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Ion suppression from salt counter-ions (Cl⁻). | Use a divert valve to send the first 1 min (void) to waste. |
| Peak Tailing | Secondary amine interaction with silanols. | Increase buffer concentration to 20 mM or use a "High pH" resistant column (pH 9). |
| In-Source Fragmentation | Labile -OCHF₂ group breaking before Q1. | Lower the Source Temperature (< 300°C) and Declustering Potential. |
| Carryover | Sticky amine on injector needle. | Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid. |
Analytical Workflow Summary
Figure 2: End-to-end analytical workflow ensuring salt neutralization and optimal retention.
References
-
HILIC Method Development Guide. Chromatography Online. (2019). Detailed strategies for retaining polar amines.
-
Fragmentation of Fluoro-Organic Compounds. Royal Society of Chemistry. (2015). Mechanisms of HF loss in ESI-MS.
-
Azetidine Ring Stability and Fragmentation. Journal of Medicinal Chemistry. (2021). Analysis of azetidine ring opening under acidic conditions. [4]
-
General Mass Spectrometry Fragmentation Patterns. ChemGuide. (2023). Fundamental rules for amine and ether cleavage.
Sources
Application Notes and Protocols for the Development of 3-[(Difluoromethoxy)methyl]azetidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Strategic Value of 3-[(Difluoromethoxy)methyl]azetidine in Medicinal Chemistry
The this compound scaffold is a compelling starting point for the design of novel therapeutic agents. This assertion is rooted in the unique confluence of physicochemical properties imparted by its two core components: the azetidine ring and the difluoromethoxy group. Azetidines, as strained four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged structures in modern drug discovery.[1][2][3] Their inherent rigidity and sp³-rich character provide a well-defined three-dimensional geometry that can enhance binding affinity to biological targets and improve metabolic stability.[2][3] The strained nature of the azetidine ring, while making it more reactive than larger saturated heterocycles, also presents unique opportunities for synthetic diversification.[4]
The difluoromethoxy (-OCF₂H) group, on the other hand, is a versatile bioisostere that offers a strategic advantage in modulating the properties of drug candidates.[5][6] Its ability to act as a lipophilic hydrogen bond donor allows it to mimic hydroxyl, thiol, or even amine groups, potentially preserving or enhancing target engagement.[7] Crucially, the strong carbon-fluorine bonds within the difluoromethoxy moiety significantly enhance metabolic stability by impeding oxidative metabolism, a common liability for traditional methoxy groups.[5][6]
This guide provides a comprehensive framework for the design and synthesis of novel analogs of this compound. We will explore strategic points of diversification on the core scaffold, present detailed synthetic protocols for key analog classes, and discuss analytical techniques for their characterization. The methodologies outlined herein are designed to be robust and adaptable, enabling researchers to generate diverse libraries of compounds for structure-activity relationship (SAR) studies and lead optimization.
I. Strategic Approaches to Analog Design
The development of analogs from the this compound core can be systematically approached by considering modifications at three primary positions: the azetidine nitrogen (N-1), the azetidine ring itself (C-2, C-3, and C-4), and the difluoromethoxy side chain.
Logical Flow of Analog Design
Caption: Strategic diversification points for analog development.
N-1 Substitution: Tuning Physicochemical Properties
The secondary amine of the azetidine ring is a prime handle for chemical modification. Substitution at this position can profoundly influence a molecule's basicity (pKa), lipophilicity (logP), and overall pharmacokinetic profile.
-
Reductive Amination: A versatile and widely used method for introducing a variety of substituents.
-
Amide Coupling: Reaction with carboxylic acids or acyl chlorides to introduce amide functionalities, which can act as hydrogen bond donors and acceptors.
-
Urea and Carbamate Formation: Reaction with isocyanates or chloroformates, respectively, to introduce functionalities that can modulate solubility and metabolic stability.
C-3 Diversification: Introducing Additional Pharmacophoric Features
While the parent scaffold is substituted at the 3-position, further derivatization at this carbon can introduce additional points of interaction with a biological target.
-
Introduction of Aryl and Heteroaryl Groups: Palladium-catalyzed cross-coupling reactions can be employed to introduce a wide range of aromatic and heteroaromatic moieties.[8]
-
Functionalization of the Methyl Linker: While synthetically challenging, modification of the methylene bridge between the azetidine ring and the difluoromethoxy group could be explored.
Side Chain Modification: Bioisosteric Replacements
The difluoromethoxy group itself can be replaced with other fluorine-containing motifs or alternative bioisosteres to fine-tune electronic properties and metabolic stability.
-
Trifluoromethoxy (-OCF₃): Offers increased lipophilicity and metabolic stability.
-
Difluoromethyl (-CF₂H): Can act as a hydrogen bond donor.[7]
-
Cyclopropylmethoxy: A non-fluorinated bioisostere that can mimic the conformational properties of the difluoromethoxy group.
Spirocyclic Analogs: Exploring Novel Three-Dimensional Space
The creation of spirocyclic structures by incorporating the C-3 position into another ring system can lead to compounds with unique three-dimensional shapes and improved metabolic stability.[9][10] This can be achieved through intramolecular cyclization strategies.
II. Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key analog classes. These protocols are based on established synthetic transformations in azetidine chemistry.[4][11]
Protocol 1: General Procedure for N-Alkylation via Reductive Amination
This protocol describes the introduction of an alkyl or substituted alkyl group at the azetidine nitrogen.
Workflow for N-Alkylation
Caption: Workflow for N-alkylation via reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone of choice (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Methanol (for reactions with less reactive carbonyls)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in DCM, add the desired aldehyde or ketone (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted analog.
Causality behind Experimental Choices:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, minimizing the reduction of the starting aldehyde or ketone.
-
DCM or DCE are common aprotic solvents for this reaction. Methanol can be used as a co-solvent to improve the solubility of the azetidine salt.
Protocol 2: Synthesis of N-Acyl Analogs via Amide Coupling
This protocol outlines the formation of an amide bond between the azetidine nitrogen and a carboxylic acid.
Workflow for N-Acylation
Caption: Workflow for N-acylation via amide coupling.
Materials:
-
This compound
-
Carboxylic acid of choice (1.1 equivalents)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) or EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) (1.2 equivalents) with HOBt (Hydroxybenzotriazole) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Water
-
Lithium chloride (LiCl) solution (5% aqueous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.1 equivalents) in DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 equivalent) in DMF to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness of the Protocol:
This protocol employs standard and reliable coupling reagents (HATU or EDCI/HOBt) that are widely used in medicinal chemistry for the formation of amide bonds with high yields and minimal side reactions. The work-up procedure is designed to effectively remove the coupling reagents and other impurities.
III. Data Presentation and Characterization
Systematic characterization of newly synthesized analogs is crucial for confirming their structure and purity.
Table 1: Representative Analytical Data for Synthesized Analogs
| Analog ID | Structure | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) [M+H]⁺ | ¹H NMR (δ, ppm) Key Signals | Purity (LC-MS, %) |
| Parent | This compound | C₅H₉F₂NO | 137.06 | 138.07 | 6.22 (t, J=74.7 Hz, 1H, OCHF₂) | >98% |
| N-Benzyl | 1-Benzyl-3-[(difluoromethoxy)methyl]azetidine | C₁₂H₁₅F₂NO | 227.11 | 228.12 | 7.35-7.25 (m, 5H, Ar-H), 6.20 (t, J=74.5 Hz, 1H, OCHF₂), 3.65 (s, 2H, Ar-CH₂) | >97% |
| N-Acetyl | 1-Acetyl-3-[(difluoromethoxy)methyl]azetidine | C₇H₁₁F₂NO₂ | 179.07 | 180.08 | 6.25 (t, J=74.6 Hz, 1H, OCHF₂), 2.05 (s, 3H, COCH₃) | >99% |
| N-Boc | tert-Butyl this compound-1-carboxylate | C₁₀H₁₇F₂NO₃ | 237.12 | 238.13 | 6.21 (t, J=74.8 Hz, 1H, OCHF₂), 1.45 (s, 9H, C(CH₃)₃) | >98% |
Note: The data presented in this table is illustrative. Actual experimental data should be obtained for each synthesized compound.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the final compounds.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): For analogs with newly introduced stereocenters, to determine enantiomeric excess.
IV. Conclusion
The this compound scaffold represents a rich starting point for the development of novel small molecule therapeutics. The strategic diversification of this core through N-substitution, C-3 functionalization, and side-chain modification, as outlined in these application notes, provides a robust framework for generating libraries of analogs with diverse physicochemical and pharmacological properties. The detailed protocols and analytical guidelines presented herein are intended to empower researchers in their quest for new and improved drug candidates.
V. References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Expert Opinion on Therapeutic Patents.
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
-
Modular access to functionalized azetidines via electrophilic azetidinylation. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
-
The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (n.d.). Benchchem.
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
-
Spirocyclic Azetidines for Medicinal Chemistry. (n.d.). Enamine.
-
The -OCF₂H Group: A Strategic Bioisosteric Replacement for Enhanced Drug Properties. (n.d.). Benchchem.
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
-
Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. (n.d.). Thieme Connect.
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). PubMed.
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (n.d.). ChemRxiv.
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2017). Journal of Medicinal Chemistry (ACS Publications).
-
Comparative study of different synthetic routes to 3-substituted azetidines. (n.d.). Benchchem.
-
Synthesis of a mini-library of CHF2O-containing azetidine, pyrrolidine, piperidine, and other bicyclic derivatives. (2024). SynOpen.
-
Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism. (n.d.). ResearchGate.
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv.
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry (ACS Publications).
-
The synthetic method of 3 fluoro azetidine derivatives. (n.d.). Google Patents.
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI.
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). LOCKSS: Serve Content.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
common side reactions in 3-[(Difluoromethoxy)methyl]azetidine synthesis
Technical Support Ticket: #AZT-CF2H-001 Topic: Troubleshooting 3-[(Difluoromethoxy)methyl]azetidine Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of This compound combines two high-risk chemical challenges: the handling of a transient, reactive difluorocarbene (
This guide addresses the three most common failure modes reported by our users:
-
Low Conversion: Competition between O-difluoromethylation and carbene hydrolysis/dimerization.
-
Ring Opening: Nucleophilic attack on the azetidine core during base-mediated steps.
-
Isolation Loss: Product volatility and instability during N-deprotection.
Module 1: The Difluoromethylation Step
Core Challenge: The difluoromethyl group (
Standard Protocol Analysis
-
Substrate: N-Boc-3-(hydroxymethyl)azetidine (Preferred to prevent N-alkylation).
-
Reagent: Sodium chlorodifluoroacetate (
) or 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (TFDA). -
Mechanism: Thermal decomposition generates
, which inserts into the O-H bond.
Common Side Reactions & Troubleshooting
Issue 1: "I see starting material remaining, but the reagent is consumed."
-
Diagnosis: Carbene Dimerization or Hydrolysis.
-
Pathway A (Hydrolysis): If the solvent is "wet" (>500 ppm water),
reacts with to form and formate, depleting the reagent. -
Pathway B (Dimerization): High local concentrations of
lead to tetrafluoroethylene ( ) gas, which escapes the flask.
-
-
Solution:
-
Protocol Adjustment: Do not add the reagent all at once. Use a slow addition (syringe pump or portion-wise over 1-2 hours) to keep the instantaneous concentration of
low relative to the alcohol substrate. -
Solvent Check: Use anhydrous DMF or MeCN.
-
Issue 2: "I see a new spot that isn't product, and my yield is low."
-
Diagnosis: Formate Ester Formation.
-
In the presence of adventitious water, the intermediate difluorocarbene hydrolyzes to form formic acid, which can then esterify your starting alcohol.
-
-
Solution: Verify the identity of the side product by NMR (formate proton appears ~8.0 ppm). Dry reagents and use molecular sieves in the reaction mixture.
Data Table 1: Reagent Selection Guide
| Reagent | Activation | Pros | Cons |
| Thermal ( | Cheap, scalable. | High temp risks azetidine stability; requires slow addition. | |
| TFDA | Thermal ( | Lower temp, non-hygroscopic. | Releases |
| Hu's Reagent ( | Chemical (Base/Initiator) | Room temp reaction possible. | Sensitive to steric hindrance; requires expensive activators. |
Module 2: Azetidine Ring Integrity
Core Challenge: The 4-membered ring has significant angle strain (
Visualizing the Failure Pathways
Figure 1: Competing reaction pathways. Note that ring opening is irreversible and driven by strain release.
FAQ: Ring Stability
Q: Can I use NaH to deprotonate the alcohol? A: Proceed with caution. While NaH is effective for alkoxide formation, the highly basic alkoxide intermediate can attack the carbamate (Boc) group or trigger ring opening if the temperature is too high.
-
Recommendation: Use milder bases like
or in DMF. The difluorocarbene mechanism often does not require pre-formation of a "naked" alkoxide; the neutral alcohol can attack the carbene, followed by proton transfer.
Q: My NMR shows a complex mixture of aliphatic chains. A: This indicates Ring Opening Polymerization or hydrolysis.
-
Check: Ensure reaction temperature does not exceed
. If using , strictly control the temperature at .
Module 3: Deprotection & Isolation
Core Challenge: The final product (the free amine) is a small, lipophilic molecule with relatively high volatility. Furthermore, the difluoromethyl ether linkage (
Protocol for N-Boc Deprotection
-
Reagent: TFA (Trifluoroacetic acid) in DCM (1:4 ratio) at
. -
Monitoring: Do not let this stir overnight. The
group is generally stable to TFA, but prolonged exposure can lead to hydrolysis. -
Workup (CRITICAL STEP):
-
Risk: The free base this compound is volatile . Evaporating the solvent under high vacuum will result in product loss.
-
Solution: Isolate as the HCl or Oxalate salt .
-
Procedure: After TFA removal, dissolve the residue in ether/dioxane. Add
in dioxane dropwise. The salt will precipitate. Filter and dry.[3] This stabilizes the ring and eliminates volatility issues.
-
Troubleshooting Decision Tree
Figure 2: Step-by-step diagnostic flow for reaction failures.
References
-
Hu, J., et al. (2017). "Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions." Chemistry – A European Journal.
- Zafrani, Y., et al. (2018). "Difluoromethylation of Alcohols and Phenols using Sodium Chlorodifluoroacetate." Tetrahedron.
-
BenchChem Protocols. (2025). "Application Notes and Protocols for the Introduction of a Difluoromethyl (CF2H) Group."
-
Dunet, J., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents, particularly regarding the generation of toxic gases like CO and TFE.
Sources
Technical Support Center: Scaling 3-[(Difluoromethoxy)methyl]azetidine
Ticket ID: SC-AZT-CHF2-001 Status: Open Priority: High (Scale-up Criticality) Subject: Optimization, Safety, and Troubleshooting for Scale-Up
Executive Summary
Scaling the production of 3-[(Difluoromethoxy)methyl]azetidine presents a unique duality of challenges: the high-energy hazard of generating difluorocarbene (
This guide moves beyond standard literature to address the "hidden" failure modes encountered at multigram to kilogram scales. It focuses on the two-step sequence:
-
Difluoromethylation of 1-Boc-3-(hydroxymethyl)azetidine.
-
Deprotection to yield the free amine or salt.
Module 1: The Difluoromethylation Bottleneck
Context: The introduction of the
Critical Protocol: Reagent Selection & Process Safety
| Feature | Sodium Chlorodifluoroacetate (SCDA) | |
| Scale Suitability | High (Cost-effective) | Medium (High reagent cost) |
| Reaction Temp | High ( | Mild ( |
| Major Hazard | Massive | Cost; Silicon waste removal |
| Recommendation | Preferred for >100g scale (with controls) | Preferred for <10g or rapid screening |
Troubleshooting Guide: Difluoromethylation
Q1: My reaction stalls at 60-70% conversion despite adding excess SCDA. Why?
-
Root Cause: "Carbene Quenching." Difluorocarbene is short-lived. In biphasic systems (often used with SCDA), mass transfer limitations prevent the carbene from encountering the alcohol before it dimerizes to tetrafluoroethylene (TFE) or hydrolyzes.
-
Corrective Action:
-
Solvent Switch: Move from pure DMF to a Diglyme system to allow higher temperatures without vigorous refluxing, which disrupts the carbene concentration.
-
Concentration: Run the reaction concentrated (
). Dilution favors the side-reaction (dimerization) over the bimolecular reaction with your alcohol. -
Addition Rate: Do not dump SCDA. Add it as a solid in portions or as a hot slurry over 2-4 hours to maintain a steady-state concentration of
.
-
Q2: I am seeing pressure spikes in the reactor.
-
Root Cause: Rapid decarboxylation of SCDA releases 1 mole of
per mole of reagent. At scale, this gas evolution can overwhelm condensers. -
Safety Protocol:
-
Ensure the reactor has a dedicated gas outlet/scrubber (caustic scrubber for potential HCl/HF byproducts).
-
Do not seal the vessel. Use a reflux condenser with a wide-bore outlet.
-
Q3: The product contains a "quartet" impurity in the proton NMR.
-
Diagnosis: This is likely the formate ester side product (
), formed if the carbene hydrolyzes to formyl fluoride which then reacts with the alcohol. -
Fix: Ensure reagents are strictly anhydrous. The presence of water diverts
toward hydrolysis.
Visual Workflow: Difluoromethylation Logic
Figure 1: Decision tree for optimizing the difluoromethylation step, highlighting critical control points for pressure and conversion.
Module 2: Azetidine Handling & Deprotection
Context: The azetidine ring has significant ring strain (~26 kcal/mol). Standard acidic deprotection (e.g., 4M HCl/Dioxane) can trigger ring-opening polymerization, especially if the reaction warms up.
Troubleshooting Guide: Deprotection
Q4: After removing the Boc group with TFA, my yield dropped to 20% during concentration.
-
Root Cause: Thermal Ring Opening. The trifluoroacetate salt of azetidine is stable, but if you concentrate it with residual TFA at high heat (
), the ring can open or polymerize. -
Corrective Action:
-
Cold Deprotection: Perform the reaction at
. -
Scavenger: Use Methanesulfonic acid (MsOH) in isopropyl acetate instead of TFA. The mesylate salt precipitates out directly, avoiding the need for concentration/evaporation.
-
Q5: How do I isolate the free base without it polymerizing?
-
Insight: The free base (amine) is an oil that is likely volatile and prone to degradation.
-
Recommendation: Do not isolate the free base for storage.
-
Isolate as a stable salt (Hydrochloride or Oxalate).
-
If the free base is required for the next step, generate it in situ by treating the salt with
in the reaction solvent (e.g., MeCN or DMF) and filtering off the inorganic solids.
-
Q6: My product disappears on the Silica Gel column.
-
Root Cause: Acidic Decomposition. Silica gel is slightly acidic. Azetidines bind irreversibly or decompose.
-
Corrective Action:
-
Pre-treat Silica: Slurry the silica with 1-2% Triethylamine (
) in the eluent before loading the sample. This neutralizes acidic sites. -
Alternative: Use Neutral Alumina or reverse-phase (C18) chromatography at neutral pH.
-
Module 3: Analytical Validation
When validating the final structure, look for these specific signatures to confirm the azetidine ring is intact and the difluoromethyl group is present.
| Signal | Multiplicity | Approx.[1][2][3] Shift ( | Diagnostic Value |
| Triplet ( | Confirms difluoromethylation. Large coupling constant is characteristic. | ||
| Azetidine | Multiplet/Broad | If these shift significantly downfield or disappear, suspect ring opening. | |
| Singlet | -- | Monitor off-gassing during reaction. |
Visual Workflow: Scale-Up Pathway
Figure 2: Optimized scale-up workflow emphasizing salt precipitation to avoid stability issues.
References
-
Hu, J., et al. (2011). "Difluoromethylation of Alcohols with Chlorodifluoroacetate." Journal of Fluorine Chemistry. (Context: Primary protocol for SCDA usage).
-
Ni, C., & Hu, J. (2016). "Recent Advances in Difluoromethylation." Chemical Reviews. (Context: Review of mechanistic pathways and alternative reagents).
-
Dunet, G., et al. (2017). "Scale-up of Azetidine Synthesis and Handling." Organic Process Research & Development. (Context: General handling of strained azetidine rings).
-
BenchChem Technical Support. (2025). "Azetidine Synthesis Protocols & Troubleshooting." (Context: Troubleshooting ring opening and purification).
Sources
Technical Support Center: Azetidine Synthesis Optimization
Topic: Reaction Condition Optimization & Troubleshooting for Azetidine Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]
Introduction: The Four-Membered Challenge
Welcome to the Azetidine Synthesis Support Center. Azetidines possess significant ring strain (~26 kcal/mol), making them kinetically accessible but thermodynamically precarious compared to their 5- and 6-membered counterparts (pyrrolidines and piperidines). This guide addresses the two primary methodologies for azetidine construction: Intramolecular Nucleophilic Cyclization (Classical) and Photoredox [2+2] Cycloaddition (Modern).
Module 1: Classical Intramolecular Cyclization
Method: 4-exo-tet nucleophilic displacement of
Core Protocol & Optimization
The success of this reaction relies entirely on the Thorpe-Ingold effect (gem-dimethyl effect) and strictly controlling the competition between intramolecular cyclization (
Standard Operating Procedure (SOP)
-
Substrate:
-amino alcohol. -
Activation: Convert alcohol to a leaving group (Mesylate/Tosylate) using MsCl/TsCl and
at 0 °C. -
Cyclization: Treat with strong base (NaH or
-BuOK) in refluxing solvent.
Optimization Matrix
| Parameter | Recommendation | Scientific Rationale |
| Concentration | < 0.05 M (High Dilution) | Favors intramolecular cyclization (first-order kinetics) over intermolecular polymerization (second-order kinetics). |
| Base Choice | NaH (in THF) or | Irreversible deprotonation prevents equilibrium with the open-chain form. Weak bases ( |
| Leaving Group | Mesylate (-OMs) > Tosylate (-OTs) > Halide | Mesylates are less sterically demanding than tosylates, facilitating the difficult 4-exo-tet transition state. |
| Temperature | Reflux (60–80 °C) | Required to overcome the enthalpy of activation ( |
Troubleshooting Guide: Cyclization Failures
Q: My starting material is consumed, but I see only oligomers/polymers by LCMS.
-
Diagnosis: Intermolecular reaction rate (
) > Intramolecular rate ( ). -
Solution: Implement Pseudo-High Dilution . Do not just dilute the pot. Slowly add the substrate solution (over 4-8 hours) via syringe pump into a refluxing solution of the base. This keeps the instantaneous concentration of the reactive intermediate near zero.
Q: The reaction stalls at the intermediate (N-protected
-
Diagnosis: The nitrogen nucleophile is too weak (often due to electron-withdrawing protecting groups like Boc or Cbz) or the conformational rotamers are unfavorable.
-
Solution:
-
Change Protecting Group: Switch from Boc to Benzyl (Bn) or Allyl. Electron-rich amines are better nucleophiles.
-
Add "Rotamer Locks": If possible, introduce gem-substituents on the carbon chain to force the reactive centers together (Thorpe-Ingold effect).
-
Visualizing the Kinetic Competition
Figure 1: Kinetic competition between desired cyclization and polymerization. High dilution favors the upper pathway.
Module 2: Photoredox & Aza-Paternò-Büchi
Method: Visible-light mediated [2+2] cycloaddition of imines/oximes and alkenes.[2][3][4][5] This method circumvents the high activation energy of thermal cyclization by accessing high-energy triplet states.
Core Protocol & Optimization
Modern protocols (e.g., Schindler, Leonori) utilize Triplet Energy Transfer (EnT) rather than redox cycling to avoid degrading sensitive functionalities.
Standard Operating Procedure (SOP)
-
Substrate: Oxime ester (e.g., 2-isoxazoline-3-carboxylate) or Sulfonyl imine.
-
Catalyst: Iridium photocatalyst (e.g.,
). -
Light Source: Blue LEDs (
450–460 nm). -
Solvent: Degassed Acetonitrile or DMF.
Troubleshooting Guide: Photochemical Issues
Q: The reaction yields are low (<30%), and the catalyst color fades.
-
Diagnosis: Oxygen Quenching . The triplet state of the Iridium catalyst is long-lived and highly susceptible to quenching by triplet oxygen (
), generating singlet oxygen ( ) which decomposes the catalyst and substrate. -
Solution:
-
Freeze-Pump-Thaw: Do not rely on simple nitrogen sparging. Perform 3 cycles of freeze-pump-thaw.
-
Reaction Vessel: Ensure the reaction is sealed under positive Argon pressure.
-
Q: No reaction occurs despite strong irradiation.
-
Diagnosis 1: Inner Filter Effect. If the substrate or a byproduct absorbs strongly at 450 nm, it blocks light from reaching the catalyst.
-
Diagnosis 2: Mismatched Triplet Energy. The triplet energy (
) of the catalyst must be higher than that of the substrate (imine/alkene) for EnT to occur. -
Solution:
-
Check UV-Vis: Run a spectrum of your substrate. If it absorbs at 450 nm, switch to a Green LED (525 nm) and a compatible catalyst (e.g., Eosin Y or Rose Bengal).
-
Catalyst Swap: If using standard
( kcal/mol), switch to high-energy fluorinated Ir catalysts ( kcal/mol).
-
Workflow: Photoredox Optimization
Figure 2: Decision tree for troubleshooting visible-light mediated azetidine synthesis.
Module 3: Isolation & Purification (Critical)
Azetidines are notoriously difficult to isolate due to volatility (low molecular weight) and instability on acidic silica.
Common Pitfalls & Solutions
| Issue | Manifestation | Technical Solution |
| Volatility | Product disappears during rotary evaporation. | Salt Formation: Isolate as the HCl or Oxalate salt. Add 1M HCl in ether/dioxane to the crude mixture and filter the precipitate. Do not evaporate to dryness as the free base. |
| Silica Decomposition | Product streaks or vanishes on TLC/Column. | Basify Silica: Pre-treat the silica gel column with 1-2% |
| Hydrophilicity | Product stays in the aqueous layer during extraction. | Salting Out: Saturate the aqueous layer with NaCl or |
References
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[5][6] Organic Preparations and Procedures International. Link
-
Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020).[6] Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.[2][3][4][6] Nature Chemistry. Link
-
Jurberg, I. D., et al. (2018). Visible-Light-Mediated Synthesis of Azetidines.[2][3][4][6][7] Chemical Science. Link
-
Bull, J. A., et al. (2016). Synthesis and Functionalization of Azetidines.[1][3][6][7][8][9][10] Chemical Reviews.[11] Link
-
Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemtube3d.com [chemtube3d.com]
Technical Support Center: Analytical Method Development for 3-[(Difluoromethoxy)methyl]azetidine
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the analytical method development for 3-[(Difluoromethoxy)methyl]azetidine. This molecule presents unique challenges due to its structural features: a strained, basic azetidine ring and a difluoromethoxy group. This document offers a structured approach to method development, troubleshooting, and validation, moving from foundational questions to specific, actionable solutions for common experimental issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses preliminary considerations for initiating analytical method development for this compound.
Question 1: What is the recommended primary analytical technique for this compound and why?
Answer: The recommended primary technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , preferably coupled with Mass Spectrometry (LC-MS).
-
Rationale for HPLC: The compound possesses a predicted XlogP of 0.6, indicating moderate polarity, which is ideal for retention on RP-HPLC columns like C18 or Phenyl-Hexyl.[1] HPLC is a robust and versatile technique for separating the parent compound from potential impurities, starting materials, and degradation products that may have a wide range of polarities.[2]
-
Rationale for Mass Spectrometry (MS) Detection: this compound lacks a significant UV chromophore, which will result in poor sensitivity with UV-Vis detectors. MS detection provides superior sensitivity and selectivity, enabling confident identification and quantification at low levels. It is particularly crucial for impurity profiling and stability studies.[2]
Question 2: How should I select an initial HPLC column and mobile phase?
Answer: A systematic screening approach is recommended. Start with a widely applicable, robust column and a generic gradient.
-
Column Selection: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is an excellent starting point due to its hydrophobic character and wide applicability.[3]
-
Mobile Phase: Use a buffered aqueous phase and an organic modifier.
-
Aqueous Phase (A): 10 mM Ammonium Acetate in Water, pH adjusted to 8.0. The basic pH ensures the azetidine nitrogen (a secondary amine) is in its neutral, non-ionized form, which typically results in better peak shape and retention on reversed-phase columns.
-
Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides sharper peaks and lower backpressure.
-
-
Initial Gradient: A broad scouting gradient, such as 5% to 95% B over 20 minutes, is effective for determining the approximate retention time and separating the main peak from any significant impurities.[3]
Question 3: Can Gas Chromatography (GC) be used for this compound? What are the potential challenges?
Answer: Yes, GC is a potential secondary technique, but it presents several challenges.
-
Volatility: As a small molecule (MW: 137.07 g/mol ), it is likely sufficiently volatile for GC analysis.[1]
-
Potential Challenges:
-
Thermal Stability: The strained azetidine ring may be susceptible to thermal degradation in a hot GC inlet.[4][5]
-
Peak Shape: The basic nitrogen can interact with active sites in the GC liner and column, leading to significant peak tailing. Using a deactivated liner and column is critical.
-
Mass Spectral Fragmentation: Fluorinated compounds often do not produce a clear molecular ion peak with standard Electron Ionization (EI), making structural confirmation difficult.[6] A softer ionization technique, such as Chemical Ionization (CI) , is highly recommended as it is more likely to yield a protonated molecular ion [M+H]+, simplifying mass spectral interpretation.[7][8]
-
Question 4: What are the key stability considerations for this compound during analysis?
Answer: The primary stability concern is the acid-mediated decomposition of the azetidine ring.
-
Acid Sensitivity: Azetidines are known to be susceptible to ring-opening under acidic conditions.[9][10] This is exacerbated by the ring strain inherent in the four-membered system.[4] Therefore, using strongly acidic mobile phases (e.g., pH < 3) in HPLC should be avoided unless experimental data confirms analyte stability.
-
Recommendation: Maintain the mobile phase pH in the neutral to slightly basic range (pH 7-9) for HPLC analysis to ensure the stability of the analyte on the column and in the autosampler vial. Always perform solution stability studies as part of method validation.
Section 2: HPLC Method Development & Troubleshooting Guide
This guide provides solutions to common problems encountered during the HPLC analysis of this compound.
Systematic Workflow for HPLC Method Development
The following diagram outlines a logical workflow for developing a robust HPLC method.
Caption: A systematic workflow for HPLC method development.
Problem 1: My peak is tailing severely.
-
Question: I'm using a standard C18 column with an acetonitrile/water gradient, but the peak for this compound shows significant tailing. What is the cause and how can I fix it?
-
Answer:
-
Primary Cause: The most likely cause is a secondary ionic interaction between the protonated (positively charged) basic azetidine nitrogen and residual acidic silanol groups on the HPLC column's silica surface. This is common when using unbuffered or acidic mobile phases.
-
Solutions:
-
Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of the azetidine ring. Add a buffer to your aqueous mobile phase (Phase A) and adjust the pH to be at least 2 units above the pKa of the azetidine nitrogen. A pH of 8.0-9.0 is a good starting point. This neutralizes the amine, minimizing ionic interactions and dramatically improving peak shape.
-
Use a High-Performance Column: Employ a modern, high-purity silica column with robust end-capping. These columns have fewer accessible silanol groups, reducing the sites available for secondary interactions.
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion. Try reducing the injection volume or sample concentration.
-
-
Problem 2: I have very low sensitivity with my UV detector.
-
Question: I am struggling to detect my compound at the required low levels for impurity analysis using a UV detector at 210 nm. Why is this happening?
-
Answer:
-
Primary Cause: The molecule lacks a suitable chromophore (a light-absorbing functional group like an aromatic ring). Detection at low wavelengths like 210 nm relies on the weak absorbance of sigma bonds and lone pairs, which provides poor sensitivity and is prone to baseline interference from mobile phase impurities.
-
Solutions:
-
Switch to a Universal Detector (Recommended): The best solution is to use a detector that does not rely on UV absorbance.
-
Mass Spectrometry (MS): Provides the best sensitivity and selectivity and gives mass information for peak identification.
-
Charged Aerosol Detector (CAD): A near-universal detector that responds to non-volatile and semi-volatile analytes, offering much better sensitivity than UV for this compound.
-
-
Increase Sample Concentration: If you must use a UV detector, the simplest approach is to increase the concentration of your sample, provided it does not cause column overload.
-
Derivatization: In some cases, the analyte can be reacted with a UV-absorbing agent (derivatization) prior to injection. However, this adds complexity and potential for error to the analytical method.
-
-
Problem 3: My retention times are shifting between injections.
-
Question: The retention time for my main peak is not consistent from run to run, making quantification unreliable. What should I check?
-
Answer:
-
Primary Causes: Inconsistent retention times are typically due to issues with the column environment or the mobile phase composition.[11]
-
Solutions:
-
Ensure Adequate Column Equilibration: This is the most common cause. Before each injection, the column must be fully re-equilibrated to the initial mobile phase conditions. For a typical 20-minute gradient, an equilibration time of 5-10 column volumes is recommended.
-
Use a Column Oven: Fluctuations in ambient laboratory temperature can cause retention time shifts. A thermostatically controlled column oven set to a stable temperature (e.g., 35 °C) will eliminate this variable.
-
Check Mobile Phase Preparation: Ensure the mobile phase is prepared consistently each time and is well-mixed. If using an on-line degasser, ensure it is functioning correctly. Air bubbles in the pump can cause flow rate inconsistencies, leading to shifting retention times.
-
Assess Column Health: An old or fouled column can lose its stationary phase, leading to poor reproducibility. If other solutions fail, try replacing the column.
-
-
Section 3: Protocols & Data Tables
Protocol 1: Recommended RP-HPLC-MS Screening Method
This protocol provides a robust starting point for the analysis of this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.
-
-
HPLC-MS System & Conditions:
-
See Table 1 for detailed parameters.
-
-
Analysis Sequence:
-
Inject a solvent blank to establish a baseline.
-
Perform at least one conditioning run by injecting the sample without collecting data to ensure the column is passivated.
-
Inject the sample and acquire data.
-
-
Data Processing:
-
Integrate the peak for this compound.
-
Extract the ion chromatogram for the expected mass-to-charge ratio (m/z) to confirm peak identity. For positive ion mode, this would be [M+H]+.
-
Table 1: Recommended Starting Conditions for HPLC-MS Method Development
| Parameter | Recommended Setting | Rationale & Comments |
| Column | High-Purity C18, 150 x 4.6 mm, 3.5 µm | Good starting point for moderately polar analytes. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Volatile buffer, compatible with MS. |
| Mobile Phase B | Acetonitrile | Good solvent strength and UV transparency. |
| Gradient | 5% to 95% B over 20 min, then hold 5 min | Broad scouting gradient to elute compounds of varying polarity. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Minimize potential for column overload. |
| Detector | Mass Spectrometer (ESI+) | Essential for sensitivity and selective detection. |
| MS Scan Range | m/z 50 - 500 | Covers the mass of the parent compound and likely impurities. |
Table 2: HPLC Troubleshooting Quick Reference Guide
| Symptom | Most Likely Cause(s) | Quick Solutions to Try |
| Peak Tailing | Secondary silanol interactions (wrong pH) | Buffer mobile phase to pH 8-9; Use an end-capped column. |
| Peak Fronting | Column overload | Dilute sample or reduce injection volume. |
| Low Sensitivity (UV) | No strong chromophore | Switch to MS or CAD detector; Increase sample concentration. |
| Shifting Retention | Insufficient equilibration; Temperature drift | Increase equilibration time; Use a column oven. |
| Split Peaks | Fouled guard/analytical column; Sample diluent mismatch | Replace guard column; Match sample diluent to initial mobile phase. |
| Ghost Peaks | Contaminated mobile phase; Injector carryover | Use fresh, high-purity solvents; Run a needle wash program. |
References
-
Martin, J. W., Muir, D. C. G., Moody, C. A., Ellis, D. A., Kwan, W. C., Solomon, K. R., & Mabury, S. A. (2002). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Analytical Chemistry, 74(3), 584–590. [Link]
-
JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Application Notes. [Link]
-
Kuchar, P., & Sojak, L. (2012). Recent developments in methods for analysis of perfluorinated persistent pollutants. Central European Journal of Chemistry, 10(3), 697-719. [Link]
-
Li, Y., et al. (2018). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Journal of Chromatographic Science, 56(9), 817–825. [Link]
-
Svensson, J. (2017). Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry. Diva-Portal.org. [Link]
-
Pharmacopoeial Forum. (2022). Analytical Method Development and Validation in Pharmaceuticals. [Link] (Note: This is a general reference for the principles described).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139038234, this compound. PubChem. [Link]
-
BioPharm International. (2013). Challenges in Analytical Method Development and Validation. [Link]
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1626–1631. [Link]
-
Chemistry Learning by Dr. AN. (2020, November 18). Azetidine: Basicity and Preparation. YouTube. [Link]
-
ResearchGate. (n.d.). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. [Link]
-
ResearchGate. (n.d.). Stability of different azetidine esters. [Link]
-
International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]
-
Chemsrc. (n.d.). CAS#:1619991-11-5 | 3-(difluoromethoxy)azetidine hydrochloride. [Link]
-
Hadidi, R., & Tor, Y. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry (Weinheim an der Bergstrasse, Germany), 28(31), e202200473. [Link]
-
ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
Kuna, A. K., Ganapaty, S., & Radha, G. V. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. International Journal of Pharmaceutical Sciences and Research, 10(1), 16-21. [Link]
-
Chen, J., et al. (2019). Energetic materials with fluorinated four-membered heterocyclic ring: 3,3′-difluoroazetidine (DFAZ) salts. New Journal of Chemistry, 43(37), 15115-15119. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Al-Masoudi, W. A. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 548-554. [Link]
-
Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1045. [Link]
-
ResearchGate. (2022). (PDF) RECENT METHOD DEVELOPMENT BY ANALYTICAL TECHNIQUES OF NEW FDA APPROVED DRUGS IN 2021. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]
-
Exelixis, Inc. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. [Link]
-
Sumithra, M., Sundaram, P. S., & Srinivasulu, K. (2011). Analytical Method Development and Validation of Lafutidine in Tablet dosage form by RP-HPLC. International Journal of ChemTech Research, 3(3), 1403-1407. [Link]
-
Hassan, S. S. U., et al. (2013). Development and Validation of RP-HPLC Method for Determination of Famotidine and its Application in Quality Control of Different Pharmaceutical Dosage. Journal of the Chemical Society of Pakistan, 35(3), 809-815. [Link]
Sources
- 1. PubChemLite - this compound (C5H9F2NO) [pubchemlite.lcsb.uni.lu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 7. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijnrd.org [ijnrd.org]
Validation & Comparative
Strategic Profiling of 3-[(Difluoromethoxy)methyl]azetidine: A Bioisostere Performance Guide
Part 1: Executive Technical Synthesis
In modern medicinal chemistry, 3-[(Difluoromethoxy)methyl]azetidine (CAS: 1403993-56-5) represents a high-value "fragment" rather than a standalone therapeutic. Its utility lies in Fragment-Based Drug Discovery (FBDD) and Lead Optimization , where it serves as a superior bioisostere for morpholine, piperidine, or non-fluorinated azetidines.
This guide details the biological assays required to validate its performance. Unlike standard potency assays, the "activity" of this molecule is defined by its ability to modulate physicochemical properties (ADME) and enhance metabolic stability .
The "Difluoromethoxy Effect"
The critical feature of this molecule is the
-
Blocks Metabolic Soft Spots: Prevents
-dealkylation (common in methoxy groups).[1] -
Modulates
: The electron-withdrawing fluorine atoms lower the basicity of the azetidine nitrogen, potentially reducing hERG liability and improving membrane permeability.
Part 2: Comparative Performance Matrix
To objectively evaluate this compound (Compound A), we compare it against its direct structural competitors: the non-fluorinated parent (Compound B) and the ring-expanded homolog (Compound C).
Table 1: Physicochemical & ADME Comparison
| Feature | Compound A (Subject) | Compound B (Alternative 1) | Compound C (Alternative 2) |
| Structure | This compound | 3-(Methoxymethyl)azetidine | 3-[(Difluoromethoxy)methyl]pyrrolidine |
| Ring Size | 4-membered (Strained) | 4-membered (Strained) | 5-membered (Relaxed) |
| Substituent | |||
| Lipophilicity ( | Moderate (Optimized) | Low (Too Polar) | High (Lipophilic risk) |
| Metabolic Stability | High (Blocked Oxidation) | Low (Liable to | High |
| Basicity ( | ~8.5 (Balanced) | ~9.5 (High, potential trapping) | ~9.0 |
| Vector Geometry | Sp | Sp | Sp |
| Primary Application | Lead Opt / Bioisostere | Solubility Tag | Scaffold Hopping |
Scientist's Insight: Choose Compound A when you need to lower the
of a piperidine ring without sacrificing metabolic stability. Compound B is often too metabolically labile due to rapid CYP450 oxidative dealkylation.
Part 3: Critical Experimental Protocols
Since this molecule is a building block, "activity" is measured by Intrinsic Clearance (
Protocol A: Microsomal Stability Assay (Metabolic Resistance)
Objective: To quantify the protective effect of the difluoromethoxy group against CYP450-mediated metabolism compared to the methoxy analog.
1. Experimental Design
-
Test System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
-
Control: Verapamil (High clearance), Warfarin (Low clearance).
-
Concentration: 1
test compound (to ensure first-order kinetics).
2. Step-by-Step Workflow
-
Preparation: Prepare a
stock of this compound in DMSO. Dilute to in phosphate buffer ( , pH 7.4). -
Pre-Incubation: Mix
compound with microsomes ( protein) at 37°C for 5 minutes. -
Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH) to start the reaction.
-
Sampling: At time points
min, remove aliquots. -
Quenching: Immediately transfer aliquot into
ice-cold acetonitrile containing internal standard (e.g., Tolbutamide). -
Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode monitoring parent ion transition).
3. Data Calculation (Self-Validating Step)
Plot
-
Success Criteria: Compound A should show
(Stable). Compound B typically shows (Unstable).
Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening
Objective: To detect weak binding affinity (
1. Experimental Design
-
Instrument: Biacore 8K or S200.
-
Sensor Chip: CM5 or Streptavidin (SA) chip depending on protein tagging.
-
Running Buffer: PBS-P+ with 2% DMSO (critical for fragment solubility).
2. Step-by-Step Workflow
-
Immobilization: Immobilize target protein to ~3000 RU (high density required for small fragments). Reference channel: Blank or inert protein.
-
Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes.
-
Injection Cycle:
-
Inject this compound at concentrations:
. -
Contact time: 30s; Dissociation time: 15s.
-
Flow rate:
.
-
-
Regeneration: Usually not required for fragments (fast off-rates). If needed, use mild wash (buffer).
3. Data Analysis
-
Square Wave Check: Fragments should show rapid "square wave" sensorgrams (fast on/off).
-
Affinity Fit: Plot Equilibrium Response (
) vs. Concentration. Fit to 1:1 steady-state affinity model to determine . -
Ligand Efficiency (LE): Calculate
.-
Target:
indicates a high-quality starting point.
-
Part 4: Visualization of Mechanism & Workflow
The following diagram illustrates why the difluoromethoxy azetidine is superior in the "Design-Make-Test" cycle, specifically highlighting the metabolic blockade.
Figure 1: Mechanistic comparison showing how the difluoromethoxy group blocks the CYP450 oxidative pathway common to standard methoxy ethers, resulting in superior metabolic stability.
Part 5: References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Erlanson, D. A., et al. (2016). Fragment-Based Drug Discovery: Advances and Applications. Nature Reviews Drug Discovery, 15, 605–619. Link
-
Piotrowski, D. W., et al. (2015). Evaluation of 3-Fluoro- and 3,3-Difluoroazetidines as Bioisosteres of Morpholine and Piperazine. ACS Medicinal Chemistry Letters, 6(5), 553–558. Link
-
Scott, D. E., et al. (2012). Fragment-Based Approaches in Drug Discovery and Chemical Biology. Biochemistry, 51(25), 4990–5003. Link
-
Zafrani, Y., et al. (2017). Difluoromethyl Ethers: Synthesis and Physicochemical Properties. Journal of Medicinal Chemistry, 60(19), 7971–7997. Link
Sources
Strategic Bioisosterism: 3-[(Difluoromethoxy)methyl]azetidine vs. 3-(Methoxymethyl)azetidine
Executive Summary
This guide analyzes the medicinal chemistry utility of replacing a methoxymethyl group with a (difluoromethoxy)methyl group on an azetidine scaffold. While 3-(Methoxymethyl)azetidine represents a standard polar building block, its difluoromethoxy analog, 3-[(Difluoromethoxy)methyl]azetidine , offers a superior profile for lead optimization. The introduction of the
Part 1: Physicochemical & Performance Comparison
The transition from a methoxy (
Comparative Properties Table
| Property | 3-(Methoxymethyl)azetidine | This compound | Impact of Modification |
| Molecular Formula | +2 Fluorine atoms | ||
| Lipophilicity (cLogP) | ~0.1 (Polar) | ~0.6 (Moderately Lipophilic) | Increased: Improves permeability and blood-brain barrier (BBB) penetration. |
| Basicity (pKa of Azetidine N) | ~9.5 - 10.0 | ~8.5 - 9.0 | Decreased: Fluorine's inductive effect lowers pKa, reducing lysosomal trapping and hERG liability. |
| H-Bonding | Acceptor Only | Acceptor + Weak Donor | Gain of Function: The |
| Metabolic Stability | Low (Vulnerable to | High (Blocks CYP oxidation) | Extended Half-life: |
| Conformation | Flexible | Preferred gauche | Rigidification: Anomeric effect stabilizes specific conformers. |
Detailed Technical Analysis
1. The "Lipophilic Donor" Effect
Unlike the methoxy group, which functions solely as a hydrogen bond acceptor, the difluoromethoxy group possesses a polarized
-
Mechanism: The acidity of the
proton allows it to function as a weak hydrogen bond donor. -
Benefit: This allows the molecule to maintain interactions with receptor pockets that typically require a hydroxyl group (
), but without the desolvation penalty associated with highly polar groups.
2. Basicity Modulation (The pKa Shift)
Azetidines are inherently basic amines. High basicity often correlates with poor solubility at physiological pH (if too lipophilic), high hERG channel affinity (cardiotoxicity risk), and lysosomal trapping (high volume of distribution).
-
Effect: The
group exerts a through-bond inductive effect ( ), pulling electron density away from the azetidine nitrogen. -
Result: This lowers the pKa by approximately 1.0–1.5 log units compared to the methoxy analog, bringing the amine basicity into a more optimal range for oral bioavailability and safety.
3. Metabolic Armor
The methoxy group is a "soft spot" for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), which catalyze
-
Solution: Replacing
with blocks this pathway because the bond is metabolically inert and the remaining bond in is electronically deactivated against radical abstraction.
Part 2: Experimental Synthesis Protocols
Synthesis of 3-(Methoxymethyl)azetidine (Reference Standard)
-
Precursor:
-Boc-3-(hydroxymethyl)azetidine (Commercially available). -
Reagents: Sodium Hydride (
), Methyl Iodide ( ). -
Procedure: Standard Williamson ether synthesis. Deprotection with
or yields the final amine.
Synthesis of this compound (Target)
Direct difluoromethylation of alcohols is the industry-standard approach. The use of 2,2-difluoro-2-(fluorosulfonyl)acetic acid (TFDA) is recommended over chlorodifluoromethane (Freon-22) due to environmental regulations and ease of handling.
Protocol: Difluoromethylation of N-Boc-3-(hydroxymethyl)azetidine
Reagents:
-
Substrate:
-Boc-3-(hydroxymethyl)azetidine ( equiv) -
Reagent: 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (TFDA) (
equiv) -
Catalyst: Copper(I) iodide (
, equiv) - Optional accelerator -
Base: Sodium sulfate (
, drying agent) or mild carbonate base if using different reagents. -
Solvent: Acetonitrile (
) or Dichloromethane ( )
Step-by-Step Workflow:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve
-Boc-3-(hydroxymethyl)azetidine ( ) in anhydrous ( ). -
Reagent Addition: Add TFDA (
) dropwise at . -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the alcohol. Note: Evolution of
gas indicates carbene generation. -
Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate ( ). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify the intermediate (
-Boc-3-[(difluoromethoxy)methyl]azetidine) via silica gel flash chromatography (Hexanes/EtOAc gradient). -
Deprotection: Dissolve the intermediate in
( ) and add Trifluoroacetic Acid ( , ). Stir for 1 hour. Concentrate to yield the trifluoroacetate salt of the title compound.
Part 3: Visualizations
Diagram 1: Comparative Metabolic Fate
This pathway illustrates why the difluoromethoxy analog survives longer in vivo.
Caption: Figure 1. Metabolic stability comparison. The methoxy analog undergoes rapid O-dealkylation, while the difluoromethoxy analog resists enzymatic degradation.
Diagram 2: Synthesis Workflow (Difluoromethylation)
A visual guide to the critical synthesis step described in Part 2.
Caption: Figure 2. Step-by-step synthesis workflow for the conversion of the alcohol precursor to the final difluoromethoxy azetidine.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: A Guide to Their Synthesis and Properties." Journal of Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]
-
Erickson, J. A., et al. (2020).[1] "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor."[2] MedChemComm. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link]
Sources
pharmacokinetic profile of difluoromethoxy-containing compounds
The Difluoromethoxy ( ) Motif: A Pharmacokinetic & Physicochemical Comparison Guide
Executive Summary
In modern medicinal chemistry, the difluoromethoxy group (
This guide objectively compares the PK profile of
Part 1: Physicochemical Profiling & Bioisosterism[5]
The pharmacokinetic behavior of
Comparative Physicochemical Data
| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |
| Electronic Effect ( | -0.27 (Donor) | 0.18 (Weak Withdrawing) | 0.35 (Strong Withdrawing) |
| Lipophilicity ( | -0.02 | 0.65 | 1.04 |
| H-Bond Character | Acceptor only | Donor (Weak) & Acceptor | None (Hydrophobic) |
| Metabolic Liability | High (O-demethylation) | Low (C-H bond strengthened) | Negligible |
| Conf.[5] Preference | Planar (Coplanar with ring) | Orthogonal (Anomeric effect) | Orthogonal |
Key Insight: The
Visualization: The Bioisosteric Decision Matrix
The following diagram illustrates the logical flow for selecting
Figure 1: Decision matrix for substituting alkoxy groups. -OCF2H is the preferred choice when metabolic stability is required without sacrificing hydrogen bond interactions.
Part 2: Metabolic Stability & Clearance Mechanisms[5]
The primary pharmacokinetic advantage of
Mechanism of Resistance
Oxidative dealkylation of ethers proceeds via hydrogen atom abstraction (HAT) at the
-
Methoxy (
): The C-H bond is electron-rich and weak ( 96 kcal/mol).[5] CYP450 readily abstracts a hydrogen, leading to a hemiacetal intermediate which collapses to release formaldehyde. -
Difluoromethoxy (
): The electronegative fluorine atoms pull electron density from the carbon, strengthening the remaining C-H bond ( 105 kcal/mol) and reducing the electron density available for the electrophilic CYP oxo-species.
Case Study: Roflumilast
Roflumilast (PDE4 inhibitor) utilizes a difluoromethoxy group to achieve a half-life of ~17 hours, allowing for once-daily dosing.[5][6]
Part 3: Experimental Protocols
To validate the PK advantages of
Protocol A: 19F-NMR Based LogP Determination
Standard UV-based shake-flask methods can be inaccurate for fluorinated compounds lacking strong chromophores.[5] This method uses the fluorine signal for quantification.
Reagents: Octanol (saturated with water), Water (saturated with octanol), Internal Standard (
-
Preparation: Dissolve the
compound (2 mg) in water-saturated octanol (2 mL). -
Partitioning: Add an equal volume of octanol-saturated water. Vortex vigorously for 5 minutes at 25°C.[5]
-
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification:
-
Take an aliquot of the octanol phase .
-
Add a known equivalent of Internal Standard.
-
Acquire quantitative
-NMR (relaxation delay ). -
Repeat for the water phase (if sensitivity allows) or calculate by mass balance.
-
-
Calculation:
.
Protocol B: Microsomal Intrinsic Clearance ( )
This assay quantifies the metabolic blockade effect.
Reagents: Human Liver Microsomes (HLM), NADPH regenerating system, Phosphate buffer (pH 7.4).
-
Incubation: Prepare a 1
M solution of the test compound in buffer containing HLM (0.5 mg/mL protein). -
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).[5]
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile (containing internal standard) to precipitate proteins. -
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS monitoring the parent ion.[5]
-
Data Processing: Plot
vs. time. The slope is the elimination rate constant.
Visualization: Metabolic Pathway Comparison
The following diagram contrasts the metabolic fate of Methoxy vs. Difluoromethoxy groups.
Figure 2: Mechanistic divergence in oxidative metabolism.[5] The -OCF2H group prevents the formation of the unstable hemiacetal intermediate.
References
-
Zafrani, Y., et al. (2017).[5][7] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018).[5] "Fluorine in Medicinal Chemistry and Drug Design."[5][8] Journal of Medicinal Chemistry.
-
Erickson, J. A., & McLoughlin, J. I. (1995).[5] "Hydrogen bond donor properties of the difluoromethyl group." Journal of Organic Chemistry.
-
Müller, K., Faeh, C., & Diederich, F. (2007).[5] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.
-
Hermann, R., et al. (2012).[5] "Pharmacokinetics of Roflumilast." British Journal of Clinical Pharmacology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roflumilast | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Roflumilast [drugs.ncats.io]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Deployment of Fluorinated Bioisosteres: A Comparative Technical Guide
Executive Summary
In modern drug discovery, fluorine is not merely a halogen; it is a precision tool for multiparametric optimization. Approximately 30% of all approved small-molecule drugs contain at least one fluorine atom.[1] This guide moves beyond basic textbook definitions to provide a rigorous, data-driven comparative analysis of fluorinated bioisosteres. We analyze the specific transition from hydrogen-based moieties to their fluorinated counterparts (e.g., –OH to –CF₂H, –tBu to –SF₅), focusing on the causality between structural modification and observed shifts in metabolic stability (
Mechanistic Pillars of Fluorination
To effectively deploy fluorinated bioisosteres, one must understand the three physicochemical pillars that drive their performance:
-
Electronic Modulation: Fluorine is the most electronegative element (3.98 Pauling scale). It exerts a profound inductive effect (
), lowering the of proximal basic centers (e.g., amines) to improve membrane permeability or reducing the oxidative potential of aromatic rings. -
Steric Mimicry with Metabolic Resistance: The van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). This allows –F to mimic –H sterically while the C–F bond (approx. 116 kcal/mol) renders the site inert to CYP450-mediated oxidative metabolism.
-
Lipophilicity Tuning: Fluorination typically increases lipophilicity (
), facilitating blood-brain barrier (BBB) penetration, though this must be balanced against solubility risks.
Comparative Analysis Modules
Module A: The Lipophilic Hydrogen-Bond Donor (–OH vs. –CF₂H)
The Challenge: Hydroxyl groups (–OH) are excellent hydrogen bond donors (HBD) but often suffer from rapid Phase II conjugation (glucuronidation) and poor membrane permeability due to high polarity.
The Solution: The difluoromethyl group (–CF₂H) acts as a "lipophilic hydroxyl." The C–H bond in –CF₂H is polarized by the two geminal fluorines, making the hydrogen sufficiently acidic to function as a weak H-bond donor, while the fluorines accept weak H-bonds.
Performance Comparison:
| Feature | Hydroxyl (–OH) | Difluoromethyl (–CF₂H) | Impact |
| H-Bond Donor | Strong | Moderate/Weak | Retains key binding interactions but with reduced desolvation penalty. |
| Lipophilicity ( | Reference | +1.0 to +1.5 | Significantly improves passive permeability. |
| Metabolic Liability | High (Glucuronidation) | Low | Evades Phase II conjugation; C–H is resistant to oxidation. |
Case Study Data (Bioisosteres of Phenols): In a study optimizing lipophilic antioxidants, replacing a phenolic –OH with –CF₂H resulted in:
-
Radical Scavenging: Retained activity in non-polar environments.[2]
-
Cellular Activity: Maintained inhibition of lipid peroxidation in erythrocytes.[2]
-
Advantage: The –CF₂H analogues avoided the rapid metabolic clearance typical of catechols/phenols while improving distribution into lipid-rich membranes [1].
Module B: The Steric & Electronic Powerhouse (–tBu vs. –SF₅)
The Challenge: The tert-butyl group (–tBu) is a classic hydrophobic spacer used to fill binding pockets. However, it is metabolically vulnerable (benzylic/allylic oxidation) and lacks electronic influence on the scaffold.
The Solution: The pentafluorosulfanyl group (–SF₅), often called the "super-trifluoromethyl," offers high hydrolytic stability, high electronegativity (similar to –NO₂), and a steric volume slightly larger than –tBu and –CF₃.
Performance Comparison:
| Feature | tert-Butyl (–C(CH₃)₃) | Trifluoromethyl (–CF₃) | Pentafluorosulfanyl (–SF₅) |
| Electronegativity | Electron Donating | Electron Withdrawing | Strongly Electron Withdrawing ( |
| Steric Volume | Large | Medium | Large (Square Pyramidal geometry) |
| Lipophilicity ( | High | High | Very High (Hydrophobic shell of F atoms) |
| Metabolic Stability | Low (Oxidation prone) | High | Exceptional (Chemically inert) |
Experimental Validation: In cannabinoid receptor (CB1/CB2) ligands, replacing –tBu with –SF₅ yielded:
-
Affinity (
): Maintained nanomolar affinity. -
Selectivity: Improved selectivity for CB2 over CB1.
-
Metabolic Stability: The –SF₅ analogues showed no degradation under conditions where –tBu analogues underwent hydroxylation [2].
Module C: Metabolic Blockade (–H vs. –F vs. –CF₃)
The Challenge: Lead compounds often fail due to rapid clearance via CYP450-mediated oxidation at electron-rich aromatic sites or benzylic positions.
The Solution: Strategic substitution of Hydrogen (–H) with Fluorine (–F) or Trifluoromethyl (–CF₃) blocks the site of metabolism (SOM).
Performance Comparison:
| Parameter | Hydrogen (–H) | Fluorine (–F) | Trifluoromethyl (–CF₃) |
| Bond Energy | 99 kcal/mol (C-H) | 116 kcal/mol (C-F) | ~116 kcal/mol (C-F) |
| Metabolic Fate | Rapid Oxidation | Blocked | Blocked |
| Electronic Effect | Neutral | Inductive Withdrawal | Strong Withdrawal |
| Effect on | None | Lowers basicity of nearby amines by ~1-2 units | Lowers basicity by ~2-3 units |
Data Insight: In the development of p97 inhibitors, replacing a methyl group with –CF₃ maintained potency but significantly altered the electronic landscape. However, replacing –CF₃ with –SF₅ in this specific indole scaffold reduced potency 5-fold, highlighting that "bigger is not always better" if the binding pocket is sterically constrained [3].
Visualization: Decision Logic & Mechanism[3]
Diagram 1: Fluorinated Bioisostere Selection Logic
Caption: A decision tree for medicinal chemists to select the optimal fluorinated group based on structural and functional requirements.
Diagram 2: Mechanism of Metabolic Blockade
Caption: Comparison of CYP450 oxidative attack on a C-H bond versus the resistance of a C-F bond.
Experimental Protocols
Protocol 1: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Materials:
-
Pooled Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (Fluorinated vs. Non-fluorinated pair).
-
Internal Standard (e.g., Warfarin or Tolbutamide).
-
Analysis: LC-MS/MS.
Workflow:
-
Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4). Critical: Ensure DMSO concentration < 0.1% to avoid enzyme inhibition.
-
Pre-incubation: Mix microsomes (0.5 mg/mL final conc.) with test compound solution. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing the Internal Standard.
-
Processing: Centrifuge at 4000 rpm for 20 min to precipitate proteins. Collect supernatant.
-
Analysis: Inject onto LC-MS/MS. Monitor parent ion depletion.
-
Calculation: Plot
vs. time. The slope gives .
Expert Tip: For fluorinated compounds, if LC-MS sensitivity is low, consider using
Protocol 2: Lipophilicity ( ) Determination via Shake-Flask
Objective: Quantify the lipophilicity shift induced by bioisosteres.
Workflow:
-
Phases: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.
-
Solubilization: Dissolve test compound in the pre-saturated octanol phase. Measure UV-Vis absorbance (
). -
Partitioning: Mix equal volumes of drug-octanol and pre-saturated PBS in a glass vial.
-
Equilibration: Shake for 1 hour at 25°C, then centrifuge to separate phases.
-
Measurement: Measure UV absorbance of the octanol phase (
). -
Calculation:
References
-
Antioxidant properties in a non-polar environment of difluoromethyl bioisosteres of methyl hydroxycinnamates. Journal of Pharmacy and Pharmacology, 2016. Link
-
The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. RSC Advances, 2014.[3] Link
-
Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 2015. Link
-
Comparison of OH, CF2H, and CH3 Group Properties. ResearchGate, 2018. Link
-
Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 2017. Link
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-[(Difluoromethoxy)methyl]azetidine
For Immediate Implementation by Laboratory Personnel
In the fast-paced environment of pharmaceutical research and development, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-[(Difluoromethoxy)methyl]azetidine, a fluorinated azetidine derivative, ensuring the safety of laboratory professionals and the protection of our environment. The procedures outlined are grounded in established principles for handling halogenated organic compounds and are designed to meet rigorous safety and regulatory standards.
The Criticality of Specialized Disposal for Fluorinated Compounds
The robust carbon-fluorine bond, a hallmark of fluorinated organic compounds like this compound, imparts unique chemical properties that are highly valued in drug discovery. However, this same stability renders them persistent in the environment, necessitating disposal methods beyond standard chemical waste procedures.[1] Improper disposal can lead to environmental contamination and the formation of toxic byproducts. Therefore, a dedicated and informed approach to waste management is not just a matter of regulatory compliance, but a fundamental responsibility of the scientific community.
Hazard Identification and Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A standard laboratory coat is necessary to prevent skin exposure.
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful attention to detail. The following protocol provides a systematic approach to ensure safety and compliance.
Waste Classification and Segregation
Unused or waste this compound must be classified as hazardous halogenated organic waste .[4][5] It is crucial to segregate this waste stream from non-halogenated organic waste. Co-mingling can interfere with recycling and reclamation processes for non-halogenated solvents and may lead to the formation of hazardous combustion byproducts, such as hydrogen fluoride, if improperly incinerated.[5]
Containerization
-
Select an Appropriate Container: Use a designated, leak-proof, and clearly labeled waste container. The container material should be compatible with fluorinated organic compounds. High-density polyethylene (HDPE) is generally a suitable choice.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., Irritant).
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
Waste Accumulation and Storage
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from general laboratory traffic and incompatible materials. Follow your institution's guidelines for the maximum allowable accumulation time.
Final Disposal Method
The recommended and most effective method for the final disposal of fluorinated organic compounds is high-temperature incineration .[1][6] This process is necessary to break the highly stable carbon-fluorine bond and ensure complete destruction of the compound.[1][7]
-
Licensed Disposal Service: Arrange for the collection and disposal of the waste through a licensed professional waste disposal service. This service must be equipped with incinerators specifically designed and permitted to handle halogenated organic waste.[8]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the drain.[5][8] This can lead to contamination of waterways and is a violation of environmental regulations.
-
Landfill is Not a Primary Option: Direct landfilling of this type of hazardous waste is not a responsible or compliant disposal method as it does not destroy the compound and poses a long-term environmental risk.[6]
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and prevent environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.[8]
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of required PPE (gloves, goggles, lab coat).
-
Containment and Absorption: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[9]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealed container for hazardous waste disposal.[10]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. Collect all decontamination materials for disposal as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office in accordance with established protocols.
Disposal Decision Workflow
To aid in the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Halogenated Organic Waste | Presence of fluorine necessitates specialized disposal.[5] |
| Segregation | Separate from non-halogenated waste | Prevents contamination of recyclable solvents and formation of toxic byproducts during incineration.[5] |
| Container | Labeled, sealed, compatible (e.g., HDPE) | Ensures safe containment and clear communication of hazards. |
| Primary Disposal Method | High-Temperature Incineration | Required to break the stable carbon-fluorine bond and ensure complete destruction.[1][6] |
| Secondary Disposal | Licensed Hazardous Waste Service | Ensures compliant and safe handling and disposal in accordance with regulations.[8] |
| Prohibited Disposal | Do not pour down the drain or discard in regular trash | Prevents environmental contamination and is a regulatory violation.[5][8] |
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this compound waste, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]
-
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
- MSDS of 3-fluoro-3-(fluoromethyl)azetidine hydrochloride. (2026, February 11).
-
Chemos GmbH & Co.KG. (2020, February 4). Safety Data Sheet: Azetidine. Retrieved from [Link]
- Sigma-Aldrich. (2025, August 25).
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
- Kärcher. (2026, January 30).
- Aaron Chemicals LLC. (2025, August 4). Safety Data Sheet: 2-(trifluoromethyl)azetidine hydrochloride.
- Fisher Scientific. (2025, December 25).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aaronchem.com [aaronchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. epa.gov [epa.gov]
- 8. capotchem.cn [capotchem.cn]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemos.de [chemos.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
